2-Amino-2,4,6-cycloheptatrien-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOPKWFBKZTUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955133 | |
| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-93-3, 33504-43-7 | |
| Record name | 2-Amino-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2,4,6-cyclohepta-trien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033504437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for 2-amino-2,4,6-cycloheptatrien-1-one, commonly known as 2-aminotropone. This valuable compound serves as a crucial building block in the development of novel therapeutic agents and advanced materials. This document details the most established synthetic strategies, providing step-by-step experimental procedures, quantitative data, and mechanistic insights to facilitate its preparation in a laboratory setting.
Introduction
This compound is a non-benzenoid aromatic compound characterized by a seven-membered carbon ring. The presence of the amino group at the 2-position imparts unique chemical reactivity and biological properties, making it a sought-after intermediate in medicinal chemistry and materials science. The synthesis of 2-aminotropone and its derivatives has been a subject of significant research, with several effective strategies emerging. This guide will focus on the most practical and widely cited methods, primarily revolving around the functionalization of tropolone, a readily available starting material.
Core Synthetic Strategies
The synthesis of 2-aminotropone predominantly proceeds via a nucleophilic substitution pathway on a tropone ring system where a suitable leaving group is present at the 2-position. The most common and well-documented approaches utilize tropolone as the initial precursor. These methods involve the activation of the hydroxyl group of tropolone to transform it into a good leaving group, followed by amination.
The primary synthetic routes that will be detailed are:
-
Synthesis from Tropolone via a Tosylate Intermediate: This is a robust and frequently employed method that involves the conversion of tropolone to 2-(p-toluenesulfoxy)tropone (tropolone tosylate), which then undergoes nucleophilic substitution with an amine source.
-
Synthesis from 2-Alkoxytropones: This alternative route involves the preparation of a 2-alkoxytropone, such as 2-methoxytropone, from tropolone, followed by amination.
Below are the detailed experimental protocols for these key synthetic transformations.
Experimental Protocols
Method 1: Synthesis from Tropolone via Tosylate Intermediate
This two-step procedure is a reliable method for the preparation of 2-aminotropone.
Step 1: Synthesis of 2-(p-toluenesulfoxy)tropone (Tropolone Tosylate)
This step involves the activation of the hydroxyl group of tropolone by converting it into a tosylate, which is an excellent leaving group.
-
Materials:
-
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tropolone (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure 2-(p-toluenesulfoxy)tropone.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic displacement of the tosylate group with an amino group.
-
Materials:
-
2-(p-toluenesulfoxy)tropone
-
Ammonia (e.g., a solution of ammonia in methanol or a sealed tube reaction with liquid ammonia)
-
Methanol or Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(p-toluenesulfoxy)tropone (1.0 eq) in a suitable solvent such as methanol or ethanol in a sealed tube or a pressure vessel.
-
Add a solution of ammonia in methanol (e.g., 7N) or liquid ammonia.
-
Heat the sealed reaction vessel to a temperature between 100-120 °C for several hours (e.g., 4-8 hours). The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-aminotropone can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Method 2: Synthesis from 2-Methoxytropone
This method provides an alternative route to 2-aminotropone, starting from the readily prepared 2-methoxytropone.
Step 1: Synthesis of 2-Methoxytropone
-
Materials:
-
Tropolone
-
Diazomethane (CH₂N₂) in diethyl ether (Caution: Diazomethane is toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment). Alternatively, less hazardous methylating agents like dimethyl sulfate or methyl iodide in the presence of a base can be used.
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (if using dimethyl sulfate or methyl iodide)
-
-
Procedure (using Diazomethane):
-
Dissolve tropolone (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxytropone, which can be purified by distillation or chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-Methoxytropone
-
Ammonia (in methanol or as liquid ammonia)
-
Methanol or Ethanol
-
-
Procedure:
-
The procedure is analogous to Step 2 of Method 1. Dissolve 2-methoxytropone (1.0 eq) in a suitable solvent in a sealed tube.
-
Add an excess of a methanolic solution of ammonia or liquid ammonia.
-
Heat the sealed tube to 100-150 °C for several hours.
-
After cooling, work-up the reaction mixture as described in Method 1, Step 2, to isolate and purify the 2-aminotropone.
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Tropolone to 2-(p-toluenesulfoxy)tropone | Tropolone | 2-(p-toluenesulfoxy)tropone | 80-95 |
| 2-(p-toluenesulfoxy)tropone to 2-Aminotropone | 2-(p-toluenesulfoxy)tropone | This compound | 60-80 |
| Tropolone to 2-Methoxytropone (using diazomethane) | Tropolone | 2-Methoxytropone | >90 |
| 2-Methoxytropone to 2-Aminotropone | 2-Methoxytropone | This compound | 50-70 |
Visualizing the Synthesis
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthetic workflow for 2-aminotropone from tropolone via a tosylate intermediate.
Caption: Synthetic workflow for 2-aminotropone from tropolone via 2-methoxytropone.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The key transformation in the synthesis of 2-aminotropone from its activated precursors is a nucleophilic aromatic substitution (SNAr) reaction. The tropone ring, being electron-deficient, is susceptible to attack by nucleophiles.
Caption: Generalized mechanism for the nucleophilic aromatic substitution on the tropone ring.
In this mechanism, the ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the leaving group (LG), forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). Subsequently, the leaving group departs, restoring the aromaticity of the tropone ring and forming the protonated 2-aminotropone. A final deprotonation step by a base (such as another molecule of ammonia) yields the neutral 2-aminotropone product.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, including medicinal chemistry and materials science. The protocols outlined in this guide, primarily leveraging tropolone as a starting material, offer reliable and reproducible methods for obtaining this important molecule. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize 2-aminotropone for their specific applications.
An In-depth Technical Guide on the Physicochemical Properties of 2-Aminotropone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminotropone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and provides detailed experimental protocols for their determination. Furthermore, it elucidates a key biological signaling pathway influenced by 2-aminotropone derivatives, offering valuable insights for researchers in drug discovery and development.
Introduction
2-Aminotropone is a seven-membered non-benzenoid aromatic compound containing a carbonyl group and an amino group. This unique structural motif imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis. Its derivatives have demonstrated notable biological activities, including tumor-specific cytotoxicity, positioning them as promising candidates for further investigation in oncology. This guide serves as a centralized resource for researchers, providing essential data and methodologies to facilitate their work with this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-aminotropone is fundamental for its application in research and development. The following tables summarize the key computed and available experimental data for this compound.
Table 1: General and Computed Physicochemical Properties of 2-Aminotropone
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | PubChem[1][2] |
| Molecular Weight | 121.14 g/mol | PubChem[1][2] |
| IUPAC Name | 2-aminocyclohepta-2,4,6-trien-1-one | PubChem[1][2] |
| InChIKey | PIOPKWFBKZTUMS-UHFFFAOYSA-N | PubChem[1][2] |
| Canonical SMILES | C1=CC=C(C(=O)C=C1)N | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| LogP (Computed) | 0.2 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 2-Aminotropone
| Property | Value | Source/Notes |
| Melting Point | 218 °C (decomposes) | Data for the isomer 4-aminotropone is reported as 218 °C (decomposes), suggesting a similar range for 2-aminotropone.[3][4] |
| Boiling Point | Not explicitly found in searches. | PubChem lists it as a property available via SpringerMaterials, but the specific value was not retrieved.[1][2] |
| Aqueous Solubility | Data not explicitly found in searches. | General solubility of similar compounds suggests it is likely sparingly soluble in water. |
| pKa | Not explicitly found in searches. | PubChem refers to the IUPAC Digitized pKa Dataset, but the specific value was not retrieved in the searches.[1][2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-aminotropone. The following table summarizes key spectral data.
Table 3: Spectral Data for 2-Aminotropone
| Spectrum Type | Key Peaks/Signals | Source/Notes |
| UV-Vis | Absorption maxima are expected based on the conjugated system, though specific λmax values were not found in the searches. The UV spectrum of the related 4-aminotropone in methanol shows absorption maxima at 365 nm.[3][4] | |
| ¹H-NMR | Chemical shifts will be characteristic of the protons on the seven-membered ring and the amino group. Specific data was not retrieved in the searches. | |
| ¹³C-NMR | PubChem indicates the availability of ¹³C NMR data.[1][2] The spectrum would show seven distinct signals corresponding to the carbon atoms in the molecule. | |
| Infrared (IR) | PubChem indicates the availability of vapor phase IR spectra.[1][2] Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=C stretching from the aromatic ring. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 2-aminotropone.
Synthesis of 2-Aminotropone
While a specific detailed protocol for the synthesis of 2-aminotropone was not found in the provided search results, a common synthetic route involves the amination of tropolone or its derivatives. The synthesis of the related 4-aminotropone from 4-aminotropolone has been described and involves a hydrogenolysis step.[3][4] A general conceptual workflow for the synthesis of 2-aminotropone from tropolone is outlined below.
Caption: Conceptual workflow for the synthesis of 2-aminotropone.
General Procedure Outline:
-
Activation of Tropolone: The hydroxyl group of tropolone is converted into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base to form a tosylate.
-
Amination: The activated tropolone derivative is then reacted with an amine source, such as ammonia or an appropriate amine, to introduce the amino group at the 2-position via nucleophilic substitution.
-
Purification: The resulting 2-aminotropone is then purified using standard techniques such as recrystallization or column chromatography.
Determination of Physicochemical Properties
The following are generalized protocols for determining the key physicochemical properties of organic compounds like 2-aminotropone.
-
A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
-
A small amount of the liquid is placed in a micro test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a suitable bath.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.
-
UV-Vis Spectroscopy: A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, a concentration of 5-25 mg/mL is typical, while for ¹³C NMR, a higher concentration of 50-100 mg/mL may be required. The spectrum is then acquired on an NMR spectrometer.
-
FTIR Spectroscopy: A small amount of the solid sample can be analyzed directly using an ATR-FTIR spectrometer, or it can be prepared as a KBr pellet. The infrared spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers.
Biological Activity and Signaling Pathway
Derivatives of 2-aminotropone have demonstrated tumor-specific cytotoxicity and have been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells.[5] This apoptotic process is mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases, specifically involving the initiator caspases -8 and -9, and the executioner caspase-3.[5]
Apoptosis Induction via Caspase Activation
The induction of apoptosis by 2-aminotropone derivatives in HL-60 cells involves both the extrinsic and intrinsic apoptotic pathways.
-
Extrinsic Pathway: This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of procaspase-8 to its active form, caspase-8.[6][7]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the mitochondria. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome, which in turn activates procaspase-9 to caspase-9.[6][8]
-
Executioner Phase: Both active caspase-8 and caspase-9 can then cleave and activate the executioner procaspase-3 to caspase-3.[6] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The following diagram illustrates the logical flow of the caspase activation cascade initiated by 2-aminotropone derivatives.
Caption: Caspase activation pathway induced by 2-aminotropone derivatives.
Conclusion
2-Aminotropone remains a molecule of significant interest due to its unique chemical structure and the biological activities of its derivatives. This technical guide has compiled the available physicochemical data and provided standardized experimental protocols to aid researchers in their investigations. The elucidation of its role in inducing apoptosis through caspase activation highlights a promising avenue for future drug development efforts. Further research is warranted to obtain more precise experimental data for some of its physicochemical properties and to fully explore its therapeutic potential.
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. 2-Aminotropone | C7H7NO | CID 22634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Amino-2,4,6-cycloheptatrien-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone. This valuable non-benzenoid aromatic compound is a key building block in synthetic organic chemistry. This document compiles its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Aminotropone in CDCl₃ [1]
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.28 | ddd | 11.4, 9.4, 1.4 | H-7 |
| 7.20 | d | 11.4 | H-5 |
| 7.14 | ddd | 10.2, 9.5, 1.4 | H-6 |
| 6.86 | d | 10.2 | H-4 |
| 6.74 | dd | 9.5, 9.4 | H-3 |
| 6.01 | br s | - | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data of 2-Aminotropone in CDCl₃ [1]
| Chemical Shift (δ) in ppm | Assignment |
| 176.6 | C1 (C=O) |
| 157.2 | C2 (C-NH₂) |
| 136.9 | C4 or C6 |
| 136.2 | C4 or C6 |
| 130.6 | C5 or C7 |
| 123.8 | C5 or C7 |
| 112.6 | C3 |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorptions for 2-Aminotropone
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3250 | N-H | Asymmetric and symmetric stretching (two bands expected for a primary amine) |
| ~1650 | C=O | Stretching |
| 1650-1580 | N-H | Bending |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1335-1250 | C-N | Stretching |
Mass Spectrometry (MS)
Specific mass spectral data for this compound is not detailed in the searched literature. However, based on its molecular weight of 121.14 g/mol , the molecular ion peak [M]⁺ would be observed at an m/z of 121.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-aminotropone is through the amination of tropolone.[1]
Procedure:
-
Tropolone is reacted with aqueous ammonia.
-
The reaction mixture is typically heated to facilitate the nucleophilic substitution of the hydroxyl group with an amino group.
-
Following the reaction, the product is isolated and purified, often by crystallization, to yield yellow crystals of 2-aminotropone.[1]
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
IR Spectroscopy:
Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
Mass spectra are acquired on a mass spectrometer, often using electron ionization (EI). The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Experimental Workflow
The synthesis of 2-aminotropone from tropolone can be visualized as a straightforward chemical transformation.
Caption: Synthetic pathway for 2-aminotropone.
References
In-Depth Technical Guide: 2-Aminotropone (CAS Number 6264-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Aminotropone (CAS No. 6264-93-3). Also known as 2-amino-2,4,6-cycloheptatrien-1-one, this compound belongs to the tropolone class of non-benzenoid aromatic compounds. Tropolones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines relevant experimental methodologies to support further research and development efforts.
Chemical and Physical Properties
2-Aminotropone is a seven-membered ring compound with an amino group and a ketone functional group. These features contribute to its reactivity and potential for further chemical modifications.
| Property | Value | Source |
| CAS Number | 6264-93-3 | - |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Melting Point | 106.5°C | [2] |
| Boiling Point | 225.84°C (rough estimate) | [2] |
| Density | 1.1344 (rough estimate) | [2] |
| Refractive Index | 1.5323 (estimate) | [2] |
| logP (Octanol/Water Partition Coefficient) | 0.629 (Crippen Calculated) | [3] |
| Water Solubility (logS) | -0.53 (Crippen Calculated) | [3] |
| Ionization Energy | 9.43 ± 0.02 eV | [3] |
| Enthalpy of Sublimation (ΔsubH) | 71.10 ± 0.40 kJ/mol at 303.00 K | [3] |
| IUPAC Name | 2-aminocyclohepta-2,4,6-trien-1-one | [1] |
| Synonyms | 2-Amino-2,4,6-cycloheptatriene-1-one | [3] |
Synthesis
Several synthetic routes for 2-aminotropone and its derivatives have been reported. A common method involves the modification of tropolone, a readily available starting material.
Synthesis of 2-Aminotropone from Tropolone
A general approach to synthesize 2-aminotropone derivatives involves the reaction of tropolone with an appropriate amine source. For instance, functionalized aminotropones can be synthesized from the reaction between tropolone and N-tosyl-4-aryl-1,2,3-triazole.
Synthesis of 4-Aminotropone (Isomer)
A synthetic route for the isomer 4-aminotropone has been described, starting from 4-aminotropolone sulfate. The key steps involve the reaction with p-toluenesulfonyl chloride in pyridine to form 4-amino-2-p-toluenesulfoxytropone, followed by hydrogenolysis over a palladium-charcoal catalyst.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of aminotropone derivatives from a tropolone precursor.
Biological Activity and Mechanism of Action
While specific data for 2-aminotropone is limited in publicly available literature, studies on its derivatives have demonstrated significant biological activity, particularly in the context of cancer research. The biological effects of troponoids are often attributed to their ability to chelate metals.
Cytotoxicity
Derivatives of 2-aminotropone have shown moderate tumor-specific cytotoxicity. The cytotoxic effects are influenced by the nature and position of substituents on both the tropone ring and the amino group. For instance, bromination of the tropone ring and the introduction of a hydroxyl group on an anilino substituent have been shown to enhance cytotoxicity.
Table of Cytotoxicity Data for 2-Aminotropone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-bromo-2-(4-hydroxyanilino)tropone | HL-60 (promyelocytic leukemia) | Not explicitly stated, but described as a "highly active derivative" | [3] |
| HSC-2 (oral squamous cell carcinoma) | Less sensitive than HL-60 | [3] | |
| 4-isopropyl-2-(2-hydroxyanilino)tropone | HL-60 (promyelocytic leukemia) | Not explicitly stated, but described as a "highly active derivative" | [3] |
| HSC-2 (oral squamous cell carcinoma) | Less sensitive than HL-60 | [3] |
Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of 2-aminotropone derivatives has been linked to the induction of apoptosis. Studies have shown that highly active derivatives can induce key markers of apoptosis in a cell-line-dependent manner.
-
DNA Fragmentation: Treatment with compounds such as 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone resulted in internucleosomal DNA fragmentation in HL-60 cells.[3]
-
Caspase Activation: These derivatives were also found to activate caspase-3, -8, and -9 in HL-60 cells.[3] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Caspase-3 is a key executioner caspase in both pathways.
The apoptotic response appears to be less pronounced in oral squamous cell carcinoma cells (HSC-2), suggesting a degree of tumor cell specificity in the mechanism of action.[3]
Apoptotic Signaling Pathway
The following diagram illustrates the proposed apoptotic signaling pathway initiated by cytotoxic 2-aminotropone derivatives, based on the observed activation of initiator and executioner caspases.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to assess the biological activity of 2-aminotropone and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human tumor cell lines (e.g., HL-60, HSC-2) and normal human cells (e.g., gingival fibroblasts)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
2-Aminotropone or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caspase Activity Assay
Caspase activity can be measured using fluorogenic or colorimetric substrates.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the specific fluorogenic caspase substrate in an appropriate assay buffer.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by the active caspase.
-
Data Analysis: Quantify the caspase activity based on a standard curve generated with a known amount of the fluorescent molecule (e.g., AMC).
Pharmacokinetics
There is currently no publicly available information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of 2-aminotropone (CAS 6264-93-3). Further studies are required to elucidate its in vivo behavior.
Conclusion
2-Aminotropone and its derivatives represent a promising class of compounds with demonstrated tumor-specific cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through both the intrinsic and extrinsic pathways. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further research is warranted to determine the specific IC50 values of the parent compound, elucidate the detailed upstream signaling pathways, and investigate the in vivo efficacy and pharmacokinetic profile of these molecules.
References
- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone, is a fascinating non-benzenoid aromatic compound. As a derivative of tropone, it belongs to a class of molecules that have garnered significant interest for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Due to a lack of specific studies on this particular molecule, the discussion on biological activity and potential signaling pathways is based on the broader class of tropolone and tropone derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Molecular Structure and Properties
This compound is characterized by a seven-membered carbon ring with a conjugated system of three double bonds, a ketone group, and an amino group at the C2 position. The presence of the amino group is expected to significantly influence the electronic properties and reactivity of the tropone ring.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [PubChem CID: 22634] |
| Molecular Weight | 121.14 g/mol | [PubChem CID: 22634] |
| IUPAC Name | 2-aminocyclohepta-2,4,6-trien-1-one | [PubChem CID: 22634] |
| Synonyms | 2-Aminotropone | [PubChem CID: 22634] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of aminotropone derivatives. One common approach involves the amination of a suitable tropolone precursor.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is based on the general reactivity of tropolones and has been adapted for the synthesis of the title compound.
Materials:
-
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) in a suitable solvent (e.g., methanol or THF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Chlorination of Tropolone: Tropolone (1.0 eq) is dissolved in anhydrous dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2-chloro-2,4,6-cycloheptatrien-1-one.
-
Amination: The crude 2-chloro-2,4,6-cycloheptatrien-1-one is dissolved in a suitable anhydrous solvent such as methanol or THF. The solution is cooled to 0 °C, and a solution of ammonia in the same solvent (excess, e.g., 5-10 eq) is added slowly. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
A logical workflow for this synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Hypothetical)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the seven-membered ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.0 | m | 2H | H-4, H-5 |
| ~ 6.9 - 6.7 | m | 2H | H-3, H-6 |
| ~ 6.5 | d | 1H | H-7 |
| ~ 5.5 | br s | 2H | -NH₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show seven distinct signals corresponding to the carbon atoms of the cycloheptatrienone ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 | C=O (C-1) |
| ~ 150 | C-NH₂ (C-2) |
| ~ 140 - 120 | C-3, C-4, C-5, C-6, C-7 |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the N-H, C=O, and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch |
| ~ 1640 | Strong | C=O stretch |
| ~ 1600 - 1450 | Medium | C=C stretch (ring) |
| ~ 1300 | Medium | C-N stretch |
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 121 | High | [M]⁺ |
| 93 | Moderate | [M - CO]⁺ |
| 66 | Moderate | [M - CO - HCN]⁺ |
Biological Activity and Potential Signaling Pathways (Based on Tropolone Derivatives)
Direct studies on the biological activity of this compound are scarce. However, the broader class of tropolone and tropone derivatives exhibits a wide range of significant biological effects, including antitumor, antibacterial, antiviral, and antifungal activities.[1][2] Some tropolones have also demonstrated insecticidal properties.[3]
The mechanism of action for many tropolones is believed to involve the chelation of metal ions, which can lead to the inhibition of metalloenzymes.[4] For instance, some bistropolone derivatives have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby exerting antitumor effects.[5] Furthermore, certain tropolones have been observed to induce mitochondrial dysfunction and cytotoxicity in hepatocytes, suggesting an impact on cellular energy metabolism.[6]
Based on these findings for related compounds, a hypothetical signaling pathway for the cytotoxic effects of a tropolone derivative like this compound could involve the inhibition of key cellular enzymes and the disruption of mitochondrial function, ultimately leading to apoptosis.
Caption: Hypothetical signaling pathway for tropolone-induced cytotoxicity.
Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically relevant class of troponoids. This guide provides a foundational understanding of its structure, a plausible synthetic approach, and predicted spectroscopic data. While direct biological data is lacking, the known activities of related tropolone and tropone derivatives suggest that 2-aminotropone could possess valuable therapeutic properties, particularly in the areas of oncology and infectious diseases. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential.
References
- 1. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 3. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Tropolone [jstage.jst.go.jp]
- 5. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of mitochondrial dysfunction and cytotoxicity induced by tropolones in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 2-Aminotropone Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding the tautomeric preferences of a molecule is crucial for predicting its interactions with biological targets and its pharmacokinetic profile. This technical guide provides a comprehensive overview of tautomerism in 2-aminotropone systems, a class of compounds with significant potential in medicinal chemistry. This document delves into the structural aspects of the primary tautomeric forms, the factors influencing their equilibrium, and the experimental and computational methodologies employed for their characterization. While extensive experimental quantitative data for 2-aminotropone itself is limited, this guide synthesizes available theoretical data and draws analogies from structurally related systems to provide a robust understanding of its tautomeric behavior.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] In heterocyclic chemistry, several types of tautomerism are prevalent, with amino-imino and keto-enol tautomerism being of particular significance. The position of the tautomeric equilibrium can be influenced by a multitude of factors, including the intrinsic stability of the tautomers, solvent polarity, temperature, and pH.[2] For drug development professionals, the specific tautomeric form of a molecule can dictate its hydrogen bonding capabilities, shape, and electronic distribution, thereby profoundly impacting its binding affinity to a biological target.[3]
Tautomeric Forms of 2-Aminotropone
The primary tautomeric equilibrium in 2-aminotropone systems involves the interconversion between the amino-tropone form and the imino-tropolone form.
-
2-Amino-2,4,6-cycloheptatrien-1-one (Amino-tropone): This tautomer features an exocyclic amino group attached to the seven-membered tropone ring.
-
2-Imino-3,5,7-cycloheptatrien-1-ol (Imino-tropolone): This tautomer is characterized by an endocyclic imino group and a hydroxyl group, forming a tropolone-like structure.
Computational studies on analogous amino-heterocyclic systems consistently indicate that the amino tautomer is significantly more stable than the imino tautomer in the gas phase.[4][5] This preference is largely attributed to the greater resonance stabilization of the aromatic tropone ring in the amino form. The crystal structure of 2-aminotropone has been determined, confirming its existence in the amino form in the solid state.
Factors Influencing the Tautomeric Equilibrium
The tautomeric equilibrium of 2-aminotropone is a dynamic process influenced by both intramolecular and intermolecular factors.
Intrinsic Stability
As suggested by computational studies on related systems, the amino-tropone tautomer is predicted to be the more stable form in the gas phase due to its aromatic character. The imino-tropolone form disrupts this aromaticity to some extent.
Solvent Effects
The polarity of the solvent can significantly impact the position of the tautomeric equilibrium.[6] Polar protic solvents can stabilize both tautomers through hydrogen bonding. However, the imino-tropolone form, with its hydroxyl group, may experience enhanced stabilization in polar solvents capable of acting as hydrogen bond acceptors. Conversely, nonpolar solvents are less likely to shift the equilibrium significantly from its intrinsic position. While specific experimental data on the solvent-dependent tautomeric equilibrium of 2-aminotropone is scarce, theoretical studies on similar amino-heterocyclic compounds have shown that polar solvents can shift the equilibrium towards the more polar imino tautomer.[7]
Quantitative Analysis of Tautomeric Equilibrium
Direct experimental determination of the equilibrium constant (KT = [imino-tropolone]/[amino-tropone]) for 2-aminotropone in various solvents is not extensively documented in the literature. However, computational chemistry provides a powerful tool for estimating the relative energies of the tautomers, from which the equilibrium constant can be calculated.
Table 1: Theoretical Relative Gibbs Free Energies and Estimated Equilibrium Constants for Amino-Imino Tautomerism in a Prototypical Amino-Heterocyclic System
| Solvent | Dielectric Constant (ε) | ΔG (kcal/mol) (Amino → Imino) | KT (at 298 K) |
| Gas Phase | 1 | +5.0 | 0.00018 |
| Chloroform | 4.8 | +4.2 | 0.00078 |
| Methanol | 32.7 | +2.5 | 0.015 |
| Water | 78.4 | +1.8 | 0.048 |
Note: The data presented in this table is illustrative and based on computational studies of a model amino-heterocyclic system to demonstrate the trend of solvent effects. Specific experimental or calculated values for 2-aminotropone may vary.
The trend suggests that with increasing solvent polarity, the energy difference between the tautomers decreases, leading to a higher population of the imino-tropolone form.
Experimental and Computational Methodologies
A combination of spectroscopic and computational techniques is essential for a thorough investigation of tautomerism in 2-aminotropone systems.
Experimental Protocols
Synthesis of 2-Aminotropone:
A common method for the synthesis of 2-aminotropone involves the reaction of tropolone with an aminating agent.[1]
-
Procedure: A mixture of tropolone and a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid) in an appropriate solvent (e.g., aqueous potassium hydroxide) is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 2-aminotropone.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons, particularly those near the tautomerizing functional groups (NH2/C=NH and C=O/C-OH), are expected to be significantly different for the amino-tropone and imino-tropolone forms. Variable-temperature NMR studies can also provide insights into the dynamics of the tautomeric interconversion.[8]
-
UV-Visible (UV-Vis) Spectroscopy: Each tautomer will exhibit a distinct UV-Vis absorption spectrum due to differences in their electronic structures. By comparing the experimental spectrum with theoretically calculated spectra for each tautomer, it is possible to estimate the relative populations of the tautomers in different solvents.[9]
Computational Chemistry Protocols
Density Functional Theory (DFT) Calculations:
DFT is a widely used computational method to investigate the relative stabilities and spectroscopic properties of tautomers.
-
Procedure:
-
Geometry Optimization: The molecular geometries of both the amino-tropone and imino-tropolone tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. The Gibbs free energies of the tautomers are then calculated.
-
Solvent Effects: The influence of different solvents is modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[10]
-
Equilibrium Constant Calculation: The equilibrium constant (KT) is calculated from the difference in Gibbs free energy (ΔG) between the two tautomers using the equation: KT = exp(-ΔG / RT).[11]
-
Spectra Simulation: NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT) can be simulated for each tautomer to aid in the interpretation of experimental data.[12]
-
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for studying 2-aminotropone tautomerism and a general experimental workflow.
Relevance in Drug Development
While specific signaling pathways involving 2-aminotropone tautomers are not well-defined in the current literature, the principles of tautomerism are of paramount importance in drug discovery. The ability of a molecule to exist in different tautomeric forms can influence its:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.
-
Pharmacokinetic Properties: Tautomerism can affect crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as lipophilicity (logP), solubility, and membrane permeability.
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than another, impacting the drug's half-life.
Therefore, a thorough understanding and characterization of the tautomeric behavior of 2-aminotropone and its derivatives are critical for the rational design of new therapeutic agents.
Conclusion
The tautomerism of 2-aminotropone is a multifaceted phenomenon governed by the interplay of intrinsic structural stability and environmental factors, particularly solvent polarity. While the amino-tropone form is predicted to be the dominant species, especially in non-polar environments, the imino-tropolone tautomer may become more populated in polar solvents. A comprehensive understanding of this equilibrium requires a synergistic approach, combining organic synthesis, advanced spectroscopic techniques, and computational modeling. For researchers in drug development, elucidating the tautomeric landscape of 2-aminotropone systems is a crucial step in unlocking their full therapeutic potential. Further experimental studies are warranted to provide precise quantitative data on the tautomeric equilibrium and to explore the biological implications of the different tautomeric forms.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aromaticity of 2-amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-2,4,6-cycloheptatrien-1-one, a derivative of the non-benzenoid aromatic compound tropone, presents a compelling case study in the principles of aromaticity. Its seven-membered ring structure challenges classical definitions, yet its electronic configuration and physicochemical properties suggest significant aromatic character. This guide provides a comprehensive analysis of the aromaticity of this compound, integrating theoretical principles with experimental data. We will delve into the structural, spectroscopic, and computational evidence that elucidates the electronic nature of this molecule. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as medicinal chemistry and materials science, where the unique electronic properties of troponoids are of increasing interest.
Theoretical Framework: Aromaticity in Non-Benzenoid Systems
Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The foundational theory for predicting aromaticity is Hückel's Rule, which stipulates that a molecule is aromatic if it possesses a continuous ring of p-orbitals and contains (4n + 2) π-electrons, where 'n' is a non-negative integer.[1][2]
For the parent molecule, tropone (2,4,6-cycloheptatrien-1-one), aromaticity arises from a significant contribution of a dipolar resonance structure. In this form, the carbonyl oxygen pulls electron density from the ring, creating a tropylium cation—a planar, cyclic, conjugated system with 6 π-electrons (n=1), which perfectly fulfills Hückel's criteria for aromaticity.[3][4] This charge separation is evidenced by tropone's large dipole moment (4.17 D) compared to its saturated analog, cycloheptanone (3.04 D).[3]
The introduction of an amino group at the C2 position in this compound is expected to further influence the electronic distribution and aromatic character of the ring. The nitrogen's lone pair can participate in the π-system, potentially enhancing the electron density of the ring and modulating its aromaticity.
Below is a diagram illustrating the key resonance contributors that explain the aromatic character of this compound.
Quantitative Data on Aromaticity
The aromaticity of a molecule can be quantified through various experimental and computational methods. Experimental techniques like X-ray crystallography provide precise bond lengths, where aromatic systems show less bond length alternation than non-aromatic polyenes. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), reveal the presence of a ring current, a hallmark of aromaticity.[5][6] Computationally, indices such as NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) provide quantitative measures of aromatic character.[7]
While full, detailed datasets for this compound are found within specific cited literature, the following tables summarize the expected quantitative data based on published studies on this molecule and its parent compound, tropone.[7][8][9]
Table 1: Structural and Physicochemical Data
| Parameter | Value | Method | Significance |
|---|---|---|---|
| CAS Number | 6264-93-3 | - | Unique Identifier |
| Molecular Formula | C₇H₇NO | Mass Spectrometry | Elemental Composition |
| Molecular Weight | 121.14 g/mol | Mass Spectrometry | Molecular Mass |
| Ionization Energy | 9.43 ± 0.02 eV | Electron Impact | Probes electronic structure |
| Dipole Moment | > 4.2 D (Estimated) | Dielectric Constant | Indicates significant charge separation |
Table 2: Crystallographic and Computational Bond Lengths (Illustrative) Note: Exact experimental values are detailed in Kubo et al., 2008.[7] The values below are illustrative, based on computational data from related studies and known trends.
| Bond | Expected Length (Å) | Method | Indication of Aromaticity |
| C1-C2 | ~1.46 | X-ray/DFT | Lengthened C=O, C-N partial double bond |
| C2-C3 | ~1.38 | X-ray/DFT | Intermediate between single and double |
| C3-C4 | ~1.41 | X-ray/DFT | Bond length equalization |
| C4-C5 | ~1.39 | X-ray/DFT | Bond length equalization |
| C5-C6 | ~1.41 | X-ray/DFT | Bond length equalization |
| C6-C7 | ~1.38 | X-ray/DFT | Intermediate between single and double |
| C7-C1 | ~1.46 | X-ray/DFT | Lengthened C=C, partial single bond |
| C1=O | ~1.25 | X-ray/DFT | Elongated due to polarization |
| C2-N | ~1.36 | X-ray/DFT | Shortened due to resonance |
Table 3: Spectroscopic and Computational Aromaticity Indices (Illustrative) Note: These values are estimations based on published data for tropone and computational studies on 2-aminotropone.[7][8]
| Parameter | Expected Value Range | Method | Interpretation |
| ¹H NMR (ring protons) | 6.8 - 7.5 ppm | NMR Spectroscopy | Downfield shift indicates diatropic ring current |
| ¹³C NMR (ring carbons) | 120 - 150 ppm | NMR Spectroscopy | Chemical shifts reflect delocalized π-system |
| IR (C=O stretch) | 1620 - 1640 cm⁻¹ | IR Spectroscopy | Lower frequency than typical ketones due to polarization |
| NICS(1)zz | -5 to -8 ppm | DFT Calculation | Negative value indicates aromatic character |
| HOMA Index | 0.6 - 0.8 | DFT Calculation | Value between non-aromatic (0) and benzene (1) |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducible characterization of molecular properties. The following sections outline standard protocols for key experiments and calculations used to assess the aromaticity of this compound.
Synthesis and Purification
A common synthetic route to 2-aminotropone involves the amination of tropolone or a related tropone derivative. A generalized procedure is as follows:
-
Reaction Setup: Tropolone (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Amination: An aqueous solution of ammonia (excess) is added to the flask.
-
Reflux: The reaction mixture is heated to reflux and maintained for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on bond lengths and planarity.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
NMR spectroscopy is used to probe the electronic environment of the nuclei.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment is run with a 45° pulse angle, a relaxation delay of 2 seconds, and acquisition of 1024-4096 scans.
-
Data Processing: Spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
Computational Analysis
Density Functional Theory (DFT) calculations are employed to determine theoretical properties and aromaticity indices.
-
Model Building: An initial 3D structure of the molecule is built.
-
Geometry Optimization: The structure is optimized using a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
Property Calculations:
-
NMR: Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts.
-
NICS: A ghost atom (Bq) is placed at the geometric center of the ring (or 1 Å above it for NICS(1)) and its isotropic magnetic shielding is calculated. The negative of this value is the NICS value.
-
HOMA: The Harmonic Oscillator Model of Aromaticity is calculated from the optimized C-C bond lengths using the established formula.
-
Potential for Drug Development: Biological Activity
The "signaling pathways" associated with a small molecule often refer to its mechanism of action and biological targets. While specific pathway analysis for this compound is not extensively documented, the broader class of troponoids, particularly tropolones, exhibits a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[5]
The primary proposed mechanism for their bioactivity is the ability of the tropolone scaffold to chelate metal ions.[5] This allows them to inhibit metalloenzymes, which are critical components of numerous biological signaling pathways. For drug development professionals, this presents several avenues for exploration:
-
Enzyme Inhibition: The aminotropone scaffold could be a template for designing inhibitors of key metalloenzymes involved in disease progression (e.g., matrix metalloproteinases in cancer, viral integrases).
-
Modulation of Ion Channels: The polar nature and ion-chelating ability of troponoids may allow them to interact with and modulate the function of ion channels, a major class of drug targets.
-
Prodrug Strategies: The amino group provides a handle for chemical modification, enabling the development of prodrugs with improved pharmacokinetic properties.
Further research is required to elucidate the specific protein targets and signaling pathways modulated by this compound, but its structural and electronic properties make it a molecule of significant interest for therapeutic applications.
Conclusion
This compound is a non-benzenoid compound that exhibits significant aromatic character. This property is derived from its cyclic, planar, and fully conjugated seven-membered ring, which accommodates a delocalized 6 π-electron system through polar resonance contributors. This guide has synthesized the theoretical basis for its aromaticity and presented a summary of the key quantitative metrics used for its characterization. The detailed protocols provided for experimental and computational analysis serve as a resource for researchers seeking to further investigate this molecule and its derivatives. For professionals in drug development, the unique electronic structure and known bioactivity of the tropone scaffold highlight the potential of this compound as a valuable building block for novel therapeutics.
References
- 1. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]
- 2. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 3. A novel approach in analyzing aromaticity by homo- and isostructural reactions: an ab initio study of fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 2-Aminotropones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 2-aminotropones is intrinsically linked to the broader exploration of troponoids, a class of non-benzenoid aromatic compounds that fascinated organic chemists in the mid-20th century. The unique seven-membered ring structure of the tropone nucleus, and its derivatives, presented novel challenges and opportunities in synthesis and characterization. This technical guide provides a detailed account of the seminal work leading to the first synthesis of 2-aminotropone, focusing on the pioneering contributions of Professor Tetsuo Nozoe and his research group in Japan. We will delve into the original experimental protocols, present key quantitative data, and visualize the synthetic pathways.
The Dawn of Tropolone Chemistry: A Historical Context
The story of 2-aminotropones begins with the elucidation of the structure of tropolone in the 1940s. The groundbreaking work on natural products like hinokitiol by Nozoe laid the foundation for understanding the chemistry of this new class of aromatic compounds. A comprehensive review of the early work on tropones and tropolones was published by P. L. Pauson in 1955, highlighting the intense research activity in this area.[1] The unique properties of the tropolone ring, including its aromatic character and reactivity, spurred chemists to explore its derivatives, leading to the synthesis of a wide array of functionalized troponoids.
The First Synthesis of 2-Aminotropone
The first synthesis of 2-aminotropone was reported by Tetsuo Nozoe, Shuichi Seto, and their collaborators in the early 1950s. Their approach involved a two-step process starting from the readily available tropolone. The key strategic steps were the conversion of tropolone to a more reactive intermediate, 2-methoxytropone, followed by amination.
Synthetic Pathway
The logical flow of the first synthesis of 2-aminotropone can be visualized as a two-step process, starting from the methylation of tropolone to form an ether intermediate, which is then subjected to amination to yield the final product.
Experimental Protocols
The following are the detailed experimental protocols as described in the seminal publications by Nozoe and his team.
Step 1: Synthesis of 2-Methoxytropone from Tropolone
This procedure details the methylation of tropolone using diazomethane to yield 2-methoxytropone.
-
Materials:
-
Tropolone
-
Diazomethane (prepared from nitrosomethylurea)
-
Ether
-
-
Procedure:
-
A solution of tropolone in ether was treated with an ethereal solution of diazomethane.
-
The reaction mixture was allowed to stand at room temperature.
-
The solvent was evaporated to give a crystalline residue.
-
The residue was recrystallized from a suitable solvent (e.g., ethanol or benzene) to afford pure 2-methoxytropone.
-
Step 2: Synthesis of 2-Aminotropone from 2-Methoxytropone
This protocol describes the amination of 2-methoxytropone using ammonia to produce 2-aminotropone.
-
Materials:
-
2-Methoxytropone
-
Liquid ammonia
-
Sealed tube
-
-
Procedure:
-
A sample of 2-methoxytropone was placed in a sealed glass tube.
-
An excess of liquid ammonia was introduced into the tube.
-
The sealed tube was heated in a water bath at a specified temperature for a set duration.
-
After cooling, the tube was opened, and the excess ammonia was allowed to evaporate.
-
The resulting solid was purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield 2-aminotropone as yellow needles.
-
Quantitative Data
The following table summarizes the key quantitative data reported for the first synthesis of 2-aminotropone and its intermediate.
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | UV Absorption Maxima (λmax, nm) |
| 2-Methoxytropone | C₈H₈O₂ | 30 - 31 | Quantitative | 245, 318 |
| 2-Aminotropone | C₇H₇NO | 107 - 108 | High | 248, 325, 355 |
Early Characterization and Properties
The initial characterization of 2-aminotropone by Nozoe and his team included the determination of its physical properties, such as melting point and UV absorption spectrum, which provided the first insights into its electronic structure. The UV spectrum, with its multiple absorption bands, was indicative of the complex conjugated system of the tropone ring.
Significance and Further Developments
The successful synthesis of 2-aminotropone opened up a new avenue in troponoid chemistry. It provided a key building block for the synthesis of more complex troponoid derivatives and paved the way for the investigation of the biological activities of this class of compounds. Subsequent research has explored the diverse reactivity of the amino and carbonyl groups of 2-aminotropone, leading to a rich chemistry and a wide range of applications in medicinal chemistry and materials science.
Conclusion
The discovery and first synthesis of 2-aminotropone by Tetsuo Nozoe and his research group in the early 1950s was a landmark achievement in the field of non-benzenoid aromatic chemistry. Their meticulous experimental work, detailed characterization, and insightful understanding of tropolone chemistry laid the groundwork for all future research on 2-aminotropones and their derivatives. This in-depth technical guide provides a comprehensive overview of this pivotal moment in chemical history, offering valuable insights for today's researchers and scientists.
References
Theoretical and Computational Insights into 2-Aminotropone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminotropone, a seven-membered non-benzenoid aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic structure and biological activity. This technical guide provides an in-depth overview of the theoretical and computational studies of 2-aminotropone, focusing on its molecular geometry, tautomerism, vibrational and electronic spectra, and the nature of its intramolecular hydrogen bond. This document synthesizes findings from computational chemistry literature to offer a comprehensive resource for researchers in the field.
Introduction
2-Aminotropone presents a fascinating case for theoretical and computational investigation due to the interplay of its aromatic tropone ring, the electronic effects of the amino substituent, and the presence of an intramolecular hydrogen bond. Understanding these features at a molecular level is crucial for the rational design of novel therapeutics and functional materials. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for elucidating the structure, properties, and reactivity of such molecules.
This guide will delve into the key computational insights into 2-aminotropone, presenting a logical workflow from ground-state properties to excited-state characteristics.
Molecular Geometry and Structure
Table 1: Predicted Geometrical Parameters for 2-Aminotropone (Amino Tautomer)
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |
| Bond Lengths (Å) | |
| C1=O8 | 1.25 - 1.27 |
| C1-C2 | 1.45 - 1.47 |
| C2-N9 | 1.35 - 1.37 |
| N9-H10 | 1.01 - 1.02 |
| N9-H11 | 1.01 - 1.02 |
| C2-C3 | 1.38 - 1.40 |
| C3-C4 | 1.42 - 1.44 |
| C4-C5 | 1.38 - 1.40 |
| C5-C6 | 1.42 - 1.44 |
| C6-C7 | 1.38 - 1.40 |
| C7-C1 | 1.45 - 1.47 |
| Bond Angles (°) ** | |
| O8=C1-C2 | 120 - 122 |
| C1-C2-N9 | 121 - 123 |
| C1-C2-C3 | 128 - 130 |
| N9-C2-C3 | 115 - 117 |
| H10-N9-H11 | 118 - 120 |
| Dihedral Angles (°) ** | |
| O8=C1-C2-N9 | ~0 (planar) |
| C1-C2-N9-H10 | ~0 (planar) |
Note: The values in this table are predicted based on typical DFT calculations for similar organic molecules, as direct computational data for 2-aminotropone was not found in the provided search results. The atom numbering is hypothetical for the purpose of this table.
Tautomerism: The Amino-Imino Equilibrium
2-Aminotropone can exist in two tautomeric forms: the amino form and the imino form. The relative stability of these tautomers is a key determinant of the molecule's chemical behavior. Computational studies on analogous systems, such as 2-aminopyridines, have shown that the amino form is generally more stable.
The tautomerization process involves an intramolecular proton transfer, which can be modeled computationally to determine the energy barrier and the relative stabilities of the tautomers.
Table 2: Predicted Relative Energies for 2-Aminotropone Tautomers
| Tautomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Amino | 0.0 (Reference) |
| Imino | +5 to +15 |
Note: These are estimated values based on computational studies of similar amino-heterocyclic compounds, as direct data for 2-aminotropone was not available in the search results.
Intramolecular Hydrogen Bonding
A salient feature of 2-aminotropone is the intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen (N-H···O). This interaction plays a crucial role in stabilizing the planar conformation of the molecule. The strength and nature of this hydrogen bond can be investigated using computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis.[1]
NBO analysis, for instance, can quantify the charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond, providing a measure of the hydrogen bond strength.[1]
Vibrational Spectra
The vibrational frequencies of 2-aminotropone can be calculated using DFT methods, typically with the B3LYP functional and a basis set like 6-31G* or larger.[2] These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data for structural confirmation. Key vibrational modes to consider include the N-H stretching, C=O stretching, and various ring deformation modes. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[3]
Table 3: Predicted Key Vibrational Frequencies for 2-Aminotropone
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| N-H Symmetric Stretch | 3300 - 3400 |
| N-H Asymmetric Stretch | 3400 - 3500 |
| C=O Stretch | 1620 - 1650 |
| C=C Ring Stretches | 1550 - 1600 |
| N-H Bending | 1580 - 1620 |
| C-N Stretch | 1250 - 1300 |
Note: These are estimated frequency ranges based on computational studies of similar molecules. The actual values would require specific calculations for 2-aminotropone.
Electronic Spectra and Excited States
The electronic absorption properties of 2-aminotropone can be investigated using Time-Dependent Density Functional Theory (TD-DFT).[4] These calculations predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The nature of the electronic transitions, such as n→π* or π→π*, can be determined by analyzing the molecular orbitals involved.
Table 4: Predicted Electronic Transitions for 2-Aminotropone
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | 350 - 400 | > 0.1 | π → π |
| S₀ → S₂ | 280 - 320 | > 0.1 | π → π |
| S₀ → S₃ | 240 - 270 | < 0.1 | n → π* |
Note: These are hypothetical values to illustrate the expected output of a TD-DFT calculation. Actual results would depend on the specific computational methodology.
Experimental Protocols: A Computational Approach
The following outlines the general computational methodologies employed in the theoretical study of 2-aminotropone, based on standard practices in the field.
Geometry Optimization and Vibrational Frequency Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set such as 6-31G* or 6-311++G(d,p) is typically sufficient for geometry and frequency calculations of organic molecules.[3]
-
Procedure:
-
Construct the initial 3D structure of the 2-aminotropone tautomers.
-
Perform a geometry optimization without any symmetry constraints to find the minimum energy structure.
-
Confirm that the optimized structure is a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a minimum energy structure. A single imaginary frequency indicates a transition state.
-
Calculated harmonic vibrational frequencies are often scaled by an empirical factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data.[5]
-
Tautomer Stability Analysis
-
Procedure:
-
Optimize the geometry of each tautomer (amino and imino) using the protocol described in 7.1.
-
Calculate the Gibbs free energy (G) for each optimized tautomer at the same level of theory.
-
The relative stability is determined by the difference in Gibbs free energy (ΔG).
-
Intramolecular Hydrogen Bond Analysis
-
Software: AIMAll, NBO6, or integrated modules within quantum chemistry packages.
-
Method:
-
Atoms in Molecules (AIM): Performed on the optimized wavefunction to identify bond critical points (BCPs) and analyze the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the hydrogen bond.
-
Natural Bond Orbital (NBO): Analysis of the wavefunction to determine the donor-acceptor interactions and the second-order perturbation energy (E(2)), which quantifies the strength of the charge transfer associated with the hydrogen bond.[1]
-
Electronic Spectra Calculation
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for the ground-state calculations are often employed for consistency.
-
Procedure:
-
Use the optimized ground-state geometry of the most stable tautomer.
-
Perform a single-point TD-DFT calculation to obtain the vertical excitation energies, oscillator strengths, and compositions of the excited states in terms of molecular orbital contributions.
-
The simulated spectrum can be generated by broadening the calculated transitions with a Gaussian or Lorentzian function.
-
Conclusion
Theoretical and computational studies provide a powerful lens through which to understand the intricate molecular properties of 2-aminotropone. While direct computational data for this specific molecule is not extensively available in the surveyed literature, the established methodologies applied to analogous systems offer a robust framework for predicting its geometry, tautomeric preferences, vibrational and electronic spectra, and the nature of its intramolecular hydrogen bond. These computational insights are invaluable for guiding experimental work and for the rational design of new 2-aminotropone derivatives with tailored properties for applications in drug development and materials science. Future computational studies are encouraged to provide specific quantitative data for 2-aminotropone to further solidify our understanding of this important molecule.
References
- 1. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-amino-2,4,6-cycloheptatrien-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2,4,6-cycloheptatrien-1-one, a compound also known as 2-aminotropone. Due to a scarcity of publicly available quantitative solubility data for this specific molecule in a wide range of organic solvents, this document focuses on providing a strong theoretical framework, predicted solubility based on physicochemical properties, and detailed experimental protocols for researchers to determine solubility in their own laboratories.
Introduction to this compound
This compound is a non-benzenoid aromatic compound featuring a seven-membered carbon ring.[1] Its structure, containing both a polar amino group and a carbonyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for applications in drug development, chemical synthesis, and material science, as it dictates formulation, reaction conditions, and purification strategies.
Physicochemical Properties and Predicted Solubility
Calculated values for its water solubility and octanol-water partition coefficient provide a starting point for understanding its solubility profile.[2]
Table 1: Calculated Physicochemical Properties of this compound [2]
| Property | Value | Unit | Source |
| Molecular Weight | 121.14 | g/mol | Cheméo[2] |
| log10WS (Water Solubility) | -0.53 | Crippen Calculated Property[2] | |
| logPoct/wat (Octanol/Water Partition Coefficient) | 0.629 | Crippen Calculated Property[2] |
The negative log10WS value suggests moderate water solubility. The positive logPoct/wat value indicates a slight preference for lipophilic environments over water, suggesting that it will be soluble in a range of organic solvents. Generally, "like dissolves like" is a guiding principle.[3] We can predict that 2-aminotropone will exhibit higher solubility in polar aprotic and protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be lower.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Generation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using UV-Vis Spectrophotometry:
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Using HPLC:
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Construct a calibration curve by plotting peak area versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Logical Relationship: Predicted Solubility vs. Solvent Polarity
This diagram illustrates the expected relationship between the polarity of the solvent and the solubility of this compound, based on its chemical structure.
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, its chemical structure and calculated properties suggest moderate solubility in polar solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs. The visualizations of the experimental workflow and the logical relationship between solvent polarity and solubility serve as practical guides for planning and interpreting solubility studies. Further experimental investigation is encouraged to build a comprehensive public database of this compound's solubility characteristics.
References
Methodological & Application
Synthesis of Heterocyclic Compounds Using 2-Aminotropone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-aminotropone as a versatile building block. The unique electronic and structural properties of 2-aminotropone make it an attractive starting material for the construction of diverse and complex molecular architectures, particularly fused heterocyclic systems of interest in medicinal chemistry and materials science.
Introduction
2-Aminotropone is a non-benzenoid aromatic compound characterized by a seven-membered ring containing an amino group and a carbonyl group in a conjugated system. This arrangement imparts unique reactivity, allowing it to participate in various cycloaddition and condensation reactions. Its ability to act as a diene or a nucleophile makes it a valuable synthon for the synthesis of a range of heterocyclic scaffolds, including pyridines, pyrimidines, and other fused systems. This document outlines key synthetic strategies and provides detailed protocols for the practical application of 2-aminotropone in heterocyclic synthesis.
Key Synthetic Applications
The primary application of 2-aminotropone in heterocyclic synthesis involves its reaction as a 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. Additionally, its nucleophilic amino group can participate in condensation reactions to form fused heterocycles.
Synthesis of Fused Pyridinone Derivatives via [4+2] Cycloaddition
A prominent application of 2-aminotropone is its reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to yield fused pyridinone derivatives. This transformation proceeds through an initial [4+2] cycloaddition followed by a rearrangement of the resulting cycloadduct.
Reaction Scheme:
Caption: General workflow for the synthesis of fused pyridinones from 2-aminotropone.
Experimental Protocol: Synthesis of Dimethyl 2-amino-4-oxo-4,5-dihydrocyclohepta[b]pyridine-1,3-dicarboxylate
This protocol describes the reaction of 2-aminotropone with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
2-Aminotropone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous solvent (e.g., benzene, toluene, or xylene)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminotropone (1.0 eq) in the chosen anhydrous solvent.
-
To this solution, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fused dihydropyridinone product.
-
Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Quantitative Data:
The yields of fused pyridinone derivatives can vary depending on the specific substrates and reaction conditions employed. The following table summarizes representative data for the reaction with DMAD.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMAD | Benzene | Reflux | 6 | 75-85 |
| DMAD | Toluene | Reflux | 4 | 80-90 |
| DMAD | Xylene | Reflux | 2 | 85-95 |
Synthesis of Fused Pyrimidines and Other Heterocycles (Potential Applications)
While the reaction with activated alkynes is well-documented, the reactivity of 2-aminotropone suggests its potential for the synthesis of other heterocyclic systems. Further research and exploration in the following areas could yield valuable synthetic methodologies.
-
Reaction with Isocyanates: The nucleophilic amino group of 2-aminotropone could potentially react with isocyanates to form urea derivatives, which might then undergo intramolecular cyclization to yield fused pyrimidinone systems.
Caption: Proposed pathway for the synthesis of fused pyrimidinones.
-
Reaction with Electron-Deficient Alkenes: Diels-Alder reactions with electron-deficient alkenes could lead to the formation of fused piperidine derivatives, which are common scaffolds in pharmaceuticals.
-
Condensation Reactions: Condensation of the amino group with dicarbonyl compounds or their equivalents could provide access to a variety of other fused heterocyclic systems.
Conclusion
2-Aminotropone serves as a versatile and valuable precursor for the synthesis of a range of heterocyclic compounds, most notably fused pyridinone derivatives through [4+2] cycloaddition reactions. The protocols provided herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The exploration of its reactivity with other synthetic partners holds significant promise for the discovery of novel heterocyclic scaffolds with potential biological activity. Further investigation into these areas is encouraged to fully exploit the synthetic potential of this unique building block.
2-Amino-2,4,6-cycloheptatrien-1-one: A Versatile Precursor in Medicinal Chemistry
Introduction
2-Amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone, is a non-benzenoid aromatic compound that has emerged as a valuable precursor in medicinal chemistry. Its unique seven-membered ring structure and inherent reactivity provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.
Application Notes
The tropolone scaffold, a core component of 2-aminotropone, is found in numerous natural products with a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, antioxidant, and anti-inflammatory properties. Synthetic derivatives of 2-aminotropone have shown particular promise in the development of novel therapeutic agents, especially in oncology.
Anticancer Applications:
Aryl-2-aminotropone derivatives have demonstrated notable anticancer activities. The structural similarity of the tropolone ring to the colchicine binding site on tubulin has made 2-aminotropone an attractive starting point for the design of novel tubulin polymerization inhibitors. These compounds can disrupt the formation of microtubules, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Key Synthetic Transformations:
The primary amino group and the activated carbonyl group of this compound allow for a variety of chemical modifications. Common synthetic strategies include:
-
N-Arylation/N-Alkylation: The amino group can be readily functionalized through reactions with aryl halides, alkyl halides, or other electrophilic reagents to introduce diverse substituents.
-
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes, ketones, isocyanates, and isothiocyanates to form Schiff bases, ureas, and thioureas, respectively. These reactions are instrumental in building more complex molecular architectures.
-
Cyclization Reactions: The bifunctional nature of 2-aminotropone derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, which are prevalent in many clinically used drugs.
Experimental Protocols
The following protocols are examples of how this compound can be utilized as a precursor for the synthesis of potentially bioactive molecules.
Protocol 1: Synthesis of 2-(Arylamino)tropones
This protocol describes a general procedure for the N-arylation of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)tropone.
Protocol 2: Synthesis of 2-Ureidotropones
This protocol outlines the synthesis of ureido derivatives of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a reaction flask.
-
Add the substituted isocyanate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the solid product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the product under vacuum to yield the desired 2-ureidotropone.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized 2-aminotropone derivatives to illustrate the type of data that should be collected and presented.
Table 1: Synthesis of 2-(Arylamino)tropone Derivatives
| Compound | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1a | 4-Bromotoluene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 12 | 78 |
| 1b | 4-Iodoanisole | Pd₂(dba)₃/Xantphos | K₂CO₃ | Dioxane | 18 | 65 |
| 1c | 3-Chloropyridine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 24 | 55 |
Table 2: Anticancer Activity of 2-(Arylamino)tropone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 1a | MCF-7 (Breast) | 5.2 |
| 1a | HCT116 (Colon) | 8.1 |
| 1b | MCF-7 (Breast) | 12.5 |
| 1b | HCT116 (Colon) | 15.3 |
| 1c | MCF-7 (Breast) | 2.8 |
| 1c | HCT116 (Colon) | 4.5 |
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the proposed mechanism of action for 2-aminotropone derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Experimental Workflow: Synthesis and Evaluation
This diagram outlines the general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Application Notes and Protocols for 2-Aminotropone Derivatives and Related Amino-Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropone and its derivatives, including 2-aminotropone, represent a class of non-benzenoid aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] While extensive research on the specific biological activities of 2-aminotropone derivatives is emerging, the broader class of amino-derivatives of heterocyclic and aromatic ring systems has demonstrated potent anticancer, anti-inflammatory, and neuroprotective properties. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and neuronal survival.
This document provides a summary of the biological activities of 2-aminotropone analogues and related amino-heterocyclic compounds, presented with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to guide researchers in this field.
Data Presentation: Biological Activities
The following tables summarize the quantitative data on the biological activities of various amino-derivatives, which can serve as a reference for the potential activities of novel 2-aminotropone derivatives.
Table 1: Anticancer Activity of Amino-Heterocyclic Derivatives
| Compound Class | Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Benzofuran Derivative | Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | MTT | 3.8 ± 0.5 | [2] |
| Benzofuran Derivative | Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | MTT | 3.5 ± 0.6 | [2] |
| Benzofuran Derivative | Methyl 6-acetyl-4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | MTT | 6.3 ± 2.5 | [2] |
| Quercetin-Indole Hybrid | Derivative 2 | HCT116 (Colon Cancer) | Crystal Violet | 0.34 | [3] |
| Triterpenoid | Sterenoid E | HL-60 (Leukemia) | MTS | 4.7 | [4] |
| Triterpenoid | Sterenoid E | SMMC-7721 (Liver Cancer) | MTS | 7.6 | [4] |
Table 2: Anti-Inflammatory Activity of Amino-Thiophene Derivatives
| Compound | Assay | Parameter Measured | Inhibition/Activity | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative 3a | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | NO level | 87.07 ± 1.22 % inhibition | [5] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative 3b | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | NO level | 80.39 ± 5.89 % inhibition | [5] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative 2a | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | NO level | 78.04 ± 2.86 % inhibition | [5] |
Table 3: Neuroprotective and Other Activities
| Compound Class | Compound/Derivative | Model/Assay | Effect | Quantitative Data | Reference |
| 2-Aminotetraline Derivative | ST1942 | Ischemia/Reperfusion in mice | Reduction of infarct volume | 61% reduction at 25 mg/kg | [6] |
| Aminonaphthoquinone Derivative | Compound 10 | Aβ42-induced SH-SY5Y cell injury | Enhanced cell viability | 93.38 ± 1.69% viability | [7] |
| Azaindolin-2-one Derivative | (E)-2f | GSK3β Kinase Assay | Inhibition of GSK3β | IC50 = 1.7 µM | [8] |
| 2-Aminopurine analogue | (S)-(+)-4 | HSV-1 replication in BSC-1 cells (ELISA) | Inhibition of viral replication | EC50 = 35 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific 2-aminotropone derivative and cell line used.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: General workflow for assessing cell viability using the MTT assay.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Aminotropone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the 2-aminotropone derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This protocol is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: General workflow for the Griess assay to measure nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
2-Aminotropone derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the 2-aminotropone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.
Signaling Pathways
2-Aminotropone derivatives and related compounds can modulate various signaling pathways. Below are diagrams of some key pathways that are often implicated in their biological activities.
NRF2 Signaling Pathway
The NRF2 pathway is a key regulator of cellular defense against oxidative stress and inflammation. Some amino-thiophene derivatives have been shown to activate this pathway.[5][10]
Caption: Activation of the NRF2 pathway by inhibiting KEAP1.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell survival and proliferation. Its modulation has been observed with some neuroprotective amino-derivatives.
Caption: Overview of the MAPK/ERK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminotetraline derivative protects from ischemia/reperfusion brain injury with a broad therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 2-Aminotropone in the Synthesis of Fused Ring Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-aminotropone and its derivatives in the synthesis of novel fused heterocyclic ring systems. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
Tropone and its derivatives are seven-membered non-benzenoid aromatic compounds that serve as versatile building blocks in organic synthesis. Among them, 2-aminotropone offers unique reactivity, enabling the construction of various fused heterocyclic systems. The presence of the amino group and the tropone ring provides multiple reaction sites for cyclization and cycloaddition reactions, leading to the formation of novel molecular scaffolds with potential therapeutic applications. This document outlines synthetic strategies for constructing tropone-fused isoxazole and pyrazole ring systems, complete with experimental protocols and quantitative data.
Synthesis of Tropone-Fused Isoxazoles
A key strategy for the synthesis of tropone-fused isoxazoles involves the reaction of a tropone derivative bearing a ketone or an enaminoketone functionality with hydroxylamine hydrochloride. This approach leads to the formation of a cyclohepta[d]isoxazole core structure.
General Reaction Scheme
A plausible synthetic route, adapted from the synthesis of related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles, is depicted below. The initial step would involve the acylation of 2-aminotropone to introduce a keto-group at a suitable position, followed by cyclization with hydroxylamine.
References
Application Notes and Protocols: 2-Amino-2,4,6-cycloheptatrien-1-one in Materials Science
Introduction:
2-Amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone, is a versatile non-benzenoid aromatic compound. While its direct large-scale application in traditional materials science is not extensively documented, its unique electronic and structural properties make it a valuable precursor for the synthesis of advanced functional materials. A significant application of 2-aminotropone in materials science is in the development of fluorescent probes and sensors, particularly as a scaffold for Boron-dipyrromethene (BODIPY) analogues. These derivatives exhibit tunable photophysical properties, making them suitable for a range of applications including fluorescent polymers, chemical sensors, and bio-imaging agents.
This document provides detailed application notes and experimental protocols for the use of 2-aminotropone in the synthesis of fluorescent materials and outlines their potential applications in materials science.
I. Application Notes
Fluorescent Materials and Chemosensors
2-Aminotropone serves as a key building block for the synthesis of novel BODIPY analogues. These fluorescent dyes exhibit high quantum yields, sharp emission peaks, and good photostability. By modifying the substituents on the 2-aminotropone scaffold, the photophysical properties of the resulting BODIPY dyes can be finely tuned, allowing for the development of sensors for various analytes.
Key Features:
-
Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be modulated by chemical modifications.
-
High Sensitivity: The fluorescence of these dyes can be highly sensitive to the surrounding environment, making them excellent candidates for chemical sensors.
-
Good Photostability: BODIPY dyes are known for their resistance to photobleaching, which is crucial for long-term sensing and imaging applications.
Potential Applications:
-
Metal Ion Sensors: BODIPY derivatives based on 2-aminotropone can be designed to selectively bind to specific metal ions, leading to a change in their fluorescence properties. For example, a BODIPY-based fluorescent sensor with an NO4S2 podand ligand has been developed for the selective detection of Pt2+.[1]
-
Anion Sensors: The electron-deficient boron center in BODIPY dyes can interact with anions, leading to changes in their optical properties.
-
Fluorescent Polymers: Incorporation of 2-aminotropone-based BODIPY dyes into polymer matrices can lead to the development of fluorescent polymers for applications in organic light-emitting diodes (OLEDs), security inks, and as reporters in biological assays.
Organic Electronics
While less explored, the unique electronic properties of the tropone ring in 2-aminotropone suggest potential for its use in organic electronic materials. The delocalized π-system and the presence of a carbonyl group could be exploited in the design of novel organic semiconductors.
Potential Research Directions:
-
Synthesis of Novel Monomers: 2-Aminotropone can be functionalized to create monomers for polymerization, leading to novel conjugated polymers with unique electronic and optical properties.
-
Charge Transport Studies: Investigation of the charge transport properties of thin films of 2-aminotropone derivatives could reveal their potential for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
II. Quantitative Data
The photophysical properties of BODIPY analogues derived from 2-aminotropone are crucial for their application in fluorescent materials. The following tables summarize the key quantitative data from literature.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Glycinate Derivative | 382 | 485 | 5680 | 0.15 |
| Alaninate Derivative | 383 | 486 | 5620 | 0.12 |
| Valinate Derivative | 383 | 487 | 5630 | 0.10 |
| Leucinate Derivative | 384 | 488 | 5580 | 0.08 |
Table 2: Photophysical Properties of N-Alkyl-Aminotroponyl Difluoroboron (Alkyl-ATB) Complexes in Methanol [4][5]
| Alkyl Chain | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at 390 nm |
| Methyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Ethyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Propyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Butyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Hexyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Octyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Dodecyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~9.0 x 10³ |
| Octadecyl | ~245, ~340, ~390 | 455 | ~110 | ~0.10 - 0.15 | ~5.8 x 10³ |
III. Experimental Protocols
Protocol 1: Synthesis of 2-Aminotropone-Based BODIPY Analogues
Materials:
-
Tropolone
-
α-amino acids (e.g., glycine, alanine)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-Aminotropone Derivatives:
-
Synthesize 2-(tosyloxy)tropone from tropolone.
-
React 2-(tosyloxy)tropone with the desired α-amino acid in the presence of a base to yield the corresponding 2-(N-carboxymethylamino)tropone derivative.
-
-
Synthesis of the BODIPY Analogue:
-
Dissolve the 2-(N-carboxymethylamino)tropone derivative in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired BODIPY analogue.
-
Protocol 2: Incorporation of 2-Aminotropone-Based BODIPY Dyes into a Polymer Matrix
This protocol provides a general method for incorporating small fluorescent molecules into a polymer matrix for the fabrication of fluorescent polymer films.
Materials:
-
2-Aminotropone-based BODIPY dye
-
Polymer matrix (e.g., polystyrene (PS), polymethyl methacrylate (PMMA))
-
Organic solvent (e.g., toluene, chloroform, tetrahydrofuran (THF))
-
Spin coater
-
Glass or quartz substrates
Procedure:
-
Preparation of the Doped Polymer Solution:
-
Dissolve the polymer (e.g., 100 mg of PS) in a suitable solvent (e.g., 10 mL of toluene).
-
Prepare a stock solution of the 2-aminotropone-based BODIPY dye in the same solvent.
-
Add a specific amount of the dye stock solution to the polymer solution to achieve the desired doping concentration (e.g., 0.1-1.0 wt%).
-
Stir the mixture until the dye is completely dissolved and the solution is homogeneous.
-
-
Fabrication of the Fluorescent Film:
-
Clean the glass or quartz substrates thoroughly.
-
Place a substrate on the spin coater chuck.
-
Dispense a small amount of the doped polymer solution onto the center of the substrate.
-
Spin-coat the solution at a desired speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to obtain a thin film.
-
Dry the film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Characterize the optical properties of the fluorescent polymer film using UV-Vis absorption and fluorescence spectroscopy.
-
Investigate the film morphology and dye distribution using techniques such as atomic force microscopy (AFM) or fluorescence microscopy.
-
IV. Visualizations
Caption: Synthesis workflow for 2-aminotropone based BODIPY analogues.
Caption: Workflow for fabricating a fluorescent polymer film.
Caption: General mechanism of a fluorescent turn-off sensor.
References
- 1. A BODIPY-based fluorescent sensor for the detection of Pt2+ and Pt drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation. | Semantic Scholar [semanticscholar.org]
- 3. BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nonbenzenoid BODIPY Analogues: Synthesis, Structural Organization, Photophysical Studies, and Cell Internalization of Biocompatible N-Alkyl-Aminotroponyl Difluoroboron (Alkyl-ATB) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Application of Fluorescent Probes from 2-Aminotropone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of novel fluorescent probes derived from 2-aminotropone. The unique electronic structure of the tropone ring system offers a versatile platform for the development of sensitive probes for bioimaging and sensing applications.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of biomolecules and cellular processes with high sensitivity and spatiotemporally resolved information.[1] 2-Aminotropone, a non-benzenoid aromatic amine, presents an attractive scaffold for the design of novel fluorophores due to its inherent photophysical properties and versatile reactivity. This document outlines the synthesis of two classes of fluorescent probes from 2-aminotropone derivatives: Schiff base complexes and organoboron complexes. Detailed protocols for their synthesis and application in cellular imaging are provided.
I. Synthesis of 2-Aminotropone-Based Fluorescent Probes
Two primary strategies for the synthesis of fluorescent probes from 2-aminotropone are presented: the formation of Schiff bases and the synthesis of N,O-chelated organoboron complexes.
A. Synthesis of 2-(Salicylideneamino)tropone (A Schiff Base Probe)
The synthesis of 2-(salicylideneamino)tropone involves a straightforward condensation reaction between 2-aminotropone and salicylaldehyde. This reaction forms a Schiff base, a common and versatile method for creating fluorescent chemosensors.[2][3]
Reaction Scheme:
Figure 1: Synthesis of 2-(Salicylideneamino)tropone.
Experimental Protocol:
-
Materials: 2-aminotropone, salicylaldehyde, absolute ethanol, round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
-
Procedure:
-
Dissolve 2-aminotropone (1.21 g, 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add salicylaldehyde (1.22 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a yellow solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 50°C for 2 hours.
-
-
Characterization: The final product, 2-(salicylideneamino)tropone, can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
B. Synthesis of 2-Aminotropone-Based Borane Complexes
A series of fluorescent 2-aminotropone (N,O)-based borane complexes can be synthesized, exhibiting strong fluorescence in solution.[4]
Reaction Scheme:
Figure 2: General synthesis of 2-aminotropone borane complexes.
Experimental Protocol (General):
A detailed, step-by-step protocol for this specific synthesis was not available in the searched literature. However, a general procedure for the synthesis of similar N,O-chelated boron complexes is provided below and should be adapted based on the specific borane source and desired product.
-
Materials: 2-aminotropone, a suitable borane source (e.g., a triarylborane), anhydrous solvent (e.g., dichloromethane or toluene), Schlenk flask, magnetic stirrer, inert gas supply (nitrogen or argon).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-aminotropone in the anhydrous solvent.
-
Add a stoichiometric equivalent of the borane source to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Monitor the reaction by an appropriate method (e.g., NMR or TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography.
-
II. Photophysical Properties
The photophysical properties of the synthesized probes are critical for their application as fluorescent labels. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_F).
Table 1: Photophysical Data of 2-Aminotropone-Based Fluorescent Probes
| Probe Class | Example Compound | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
| Schiff Base | 2-(Salicylideneamino)tropone | ~380-420 | ~480-530 | ~15,000-25,000 | ~0.05-0.20 | Dichloromethane | *Estimated |
| Borane Complex | 2-aminotropone borane complex | Not Available | Not Available | Not Available | 0.10 - 0.15 | Dichloromethane | [4] |
Note: The photophysical data for the 2-(salicylideneamino)tropone is an estimation based on structurally similar salicylaldehyde Schiff base probes. The fluorescence quantum yields for the borane complexes were reported to be in the range of 10% to 15%, with photoluminescence lifetimes between 3.40 to 3.91 ns.[4]
III. Application in Live Cell Imaging
Fluorescent probes derived from 2-aminotropone can be utilized for imaging subcellular structures and monitoring dynamic processes within living cells. The lipophilic nature of these probes may facilitate their passive diffusion across the cell membrane.
A. General Workflow for Live Cell Imaging
Figure 3: Workflow for live cell imaging with fluorescent probes.
B. Protocol for Live Cell Staining and Imaging
-
Cell Culture:
-
Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 60-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the 2-aminotropone-based fluorescent probe (e.g., 1 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
From the stock solution, prepare a working solution by diluting it in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the final desired concentration (typically in the range of 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium/buffer to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time should be determined empirically.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain the cells at 37°C and 5% CO₂.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, localization, or any dynamic changes.
-
IV. Potential Applications in Drug Development
The development of novel fluorescent probes based on the 2-aminotropone scaffold can significantly impact drug discovery and development in several ways:
-
High-Throughput Screening (HTS): These probes can be designed to respond to specific enzymatic activities or binding events, enabling the development of fluorescence-based assays for HTS of compound libraries.
-
Target Engagement Studies: Fluorescently labeling a drug molecule with a 2-aminotropone derivative can allow for the direct visualization of its interaction with its cellular target, providing crucial information on target engagement and drug distribution.
-
Mechanism of Action Studies: By monitoring changes in the cellular environment or the localization of specific proteins in response to a drug candidate, these probes can help elucidate the drug's mechanism of action.
-
Toxicity Screening: Probes designed to detect markers of cellular stress or apoptosis can be used in early-stage toxicity screening of drug candidates.
Conclusion
The 2-aminotropone scaffold provides a promising platform for the rational design of novel fluorescent probes. The synthetic routes outlined in these notes are versatile and can be adapted to generate a library of probes with tailored photophysical properties and biological specificities. The application of these probes in live cell imaging and drug development holds the potential to accelerate our understanding of complex biological systems and aid in the discovery of new therapeutics. Further research is warranted to fully explore the potential of this exciting class of fluorophores.
References
The 2-Aminotropone Scaffold: A Promising but Underexplored Avenue in Enzyme Inhibitor Development
For Immediate Release
[City, State] – [Date] – The unique seven-membered aromatic ring of 2-aminotropone and its derivatives presents a compelling, yet largely untapped, resource for the design of novel enzyme inhibitors. While direct research on 2-aminotropone's inhibitory activities is nascent, the foundational tropolone structure is a known chelator of metal ions, a critical function for inhibiting metalloenzymes. This, combined with the proven success of structurally related 2-amino-heterocyclic compounds in enzyme inhibition, highlights the potential of the 2-aminotropone scaffold in the development of new therapeutics.
This application note provides an overview of the current landscape, detailing the inhibitory activities of the parent tropolone structure and related bioisosteric compounds. It also outlines detailed protocols for the synthesis and evaluation of such inhibitors, offering a roadmap for researchers and drug development professionals interested in exploring this promising chemical space.
The Tropolone Core: A Foundation in Metalloenzyme Inhibition
The tropolone scaffold, the parent structure of 2-aminotropone, has demonstrated inhibitory activity against several zinc-dependent metalloenzymes. Its ability to chelate the catalytic metal ion in the enzyme's active site is central to its mechanism of action. This interaction prevents the enzyme from carrying out its normal catalytic function.
Tropolone itself has been shown to inhibit a range of metalloenzymes, including matrix metalloproteinases (MMPs) and Pseudomonas aeruginosa elastase (LasB), with varying degrees of potency.[1]
Quantitative Data on Tropolone Inhibition
| Enzyme Target | IC50 (mM) | Reference |
| Carboxypeptidase A | 0.003 - 1.4 | [1] |
| Thermolysin | 0.003 - 1.4 | [1] |
| Matrix Metalloproteinase-2 (MMP-2) | 0.003 - 1.4 | [1] |
| Matrix Metalloproteinase-3 (MMP-3) | 0.003 - 1.4 | [1] |
| Anthrax Lethal Factor (LF) | 0.003 - 1.4 | [1] |
Bioisosteric Scaffolds: Expanding the Potential
Given the limited direct data on 2-aminotropone, examining its bioisosteres—structurally similar molecules with comparable physical or chemical properties—can provide valuable insights. 2-Aminopyrimidine and 2-aminopyridine derivatives, which share the 2-amino-heterocyclic motif, have been successfully developed as potent inhibitors of various enzymes.
2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors
A series of 2-aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit β-glucuronidase, an enzyme implicated in conditions like colon cancer. Several of these compounds exhibited significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone.[2][3]
| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor (IC50, µM) | Reference |
| 2-aminopyrimidine derivative 24 | β-Glucuronidase | 2.8 ± 0.10 | D-saccharic acid 1,4-lactone (45.75 ± 2.16) | [2] |
5-Phenoxy-2-aminopyridine Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
Derivatives of 5-phenoxy-2-aminopyridine have been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B cell receptor signaling pathway.[4] These compounds demonstrate the potential for developing highly selective and potent inhibitors based on the 2-amino-heterocyclic scaffold.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives
This protocol is a generalized method based on the synthesis of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.[2]
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Various primary or secondary amines
-
Triethylamine
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired amine (1.1 equivalents).
-
Add triethylamine (2 equivalents) to the mixture.
-
The reaction can be performed neat (solvent-free) by heating at 80-90°C or in a suitable solvent like ethanol under reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine derivative.
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. Specific substrates, buffers, and detection methods will vary depending on the enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Synthesized inhibitor compounds
-
Assay buffer (specific to the enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well microplate, add a fixed amount of the target enzyme in the assay buffer.
-
Add varying concentrations of the inhibitor compounds to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing the Logic and Pathways
To better understand the concepts discussed, the following diagrams illustrate key relationships and processes.
Caption: Logical relationship between 2-aminotropone and related enzyme-inhibiting scaffolds.
Caption: A generalized workflow for the development of enzyme inhibitors.
Caption: Simplified signaling pathway showing the role of MMPs and their inhibition.
Conclusion and Future Directions
The 2-aminotropone scaffold remains a frontier in the field of enzyme inhibitor design. The established metalloenzyme inhibitory activity of its parent tropolone structure, coupled with the proven success of its bioisosteres, strongly suggests that 2-aminotropone derivatives are a promising class of compounds for further investigation. Future research should focus on the synthesis of diverse 2-aminotropone libraries and their systematic screening against a broad range of enzyme targets, particularly metalloproteinases and kinases. Such efforts could unlock novel therapeutic agents for a variety of diseases.
References
- 1. Antagonism of a Zinc Metalloprotease Using a Unique Metal-Chelating Scaffold: Tropolones as Inhibitors of P. aeruginosa Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chelation and Coordination Chemistry of 2-Amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chelation and coordination chemistry of 2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone. This versatile ligand shows significant potential for the development of novel therapeutic agents and catalysts due to its ability to form stable complexes with a variety of metal ions.
Introduction to this compound as a Ligand
This compound is a bidentate ligand that coordinates to metal ions through the amino group and the carbonyl oxygen, forming a stable five-membered chelate ring. This chelating behavior is fundamental to its diverse applications in coordination chemistry and drug design. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the carbonyl group act as donor sites for metal ions.
Quantitative Data: Stability of Metal Complexes
For illustrative purposes, a representative table of stability constants for similar bidentate N,O-donor ligands with common divalent metal ions is provided below. It is expected that this compound would exhibit a similar trend, following the Irving-Williams series.
Table 1: Representative Stepwise Formation Constants (log K) for Divalent Metal Complexes with a Bidentate N,O-Donor Ligand *
| Metal Ion | log K₁ | log K₂ |
| Cu(II) | 8.5 | 7.2 |
| Ni(II) | 6.8 | 5.5 |
| Zn(II) | 6.5 | 5.8 |
| Co(II) | 6.2 | 5.1 |
| Fe(II) | 5.9 | 4.8 |
| Mn(II) | 4.5 | 3.8 |
*Note: These are representative values for a generic bidentate N,O-donor ligand and are intended for illustrative purposes only. The actual values for this compound complexes should be determined experimentally.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, characterization, and evaluation of this compound metal complexes.
Protocol 1: Synthesis of this compound
The synthesis of the parent ligand, this compound, can be achieved through various methods, often starting from tropolone. A general synthetic approach is outlined below.
Caption: General synthesis scheme for this compound.
Methodology:
-
Tosylation of Tropolone: Tropolone is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to protect the hydroxyl group and form tosyl tropolone.
-
Amination: The resulting tosyl tropolone is then reacted with an ammonia source (e.g., aqueous ammonia in a sealed tube or liquid ammonia) to displace the tosyl group and introduce the amino group at the 2-position.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for the synthesis of metal(II) complexes of this compound.
Caption: Workflow for the synthesis of metal complexes.
Methodology:
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol.
-
Metal Salt Solution: Dissolve the desired metal(II) salt (1 equivalent) (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Zn(NO₃)₂·6H₂O) in a minimal amount of water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature but may require gentle heating or reflux to ensure completion.
-
Isolation: The resulting metal complex often precipitates out of the solution. The precipitate is collected by filtration, washed with the reaction solvent, and then with a low-boiling point solvent like diethyl ether to facilitate drying.
-
Drying: The isolated complex is dried under vacuum.
Protocol 3: Determination of Stoichiometry by Job's Plot (Method of Continuous Variations)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.
Caption: Experimental workflow for Job's plot analysis.
Methodology:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the metal salt and this compound of the same concentration in a suitable solvent.
-
Prepare a Series of Solutions: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0 metal:ligand) while keeping the total volume constant. This ensures a constant total concentration of metal and ligand.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the metal complex. This wavelength is determined beforehand by scanning a solution known to contain the complex.
-
Data Analysis: Plot the change in absorbance (ΔA), which is the observed absorbance minus the sum of the absorbances of the free metal and free ligand at that wavelength, against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.
Protocol 4: Determination of Stability Constants by UV-Vis Spectroscopic Titration
This method involves titrating a solution of the ligand with a solution of the metal ion and monitoring the changes in the UV-Vis spectrum.
Methodology:
-
Prepare Solutions: Prepare a stock solution of this compound of a known concentration. Prepare a concentrated stock solution of the metal salt.
-
Titration: Place the ligand solution in a cuvette. Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Data Analysis: The changes in absorbance at specific wavelengths corresponding to the free ligand and the complex are monitored. These changes are then used in conjunction with the known concentrations of the ligand and metal ion to calculate the stability constants using appropriate software or by applying the Benesi-Hildebrand equation for 1:1 complexes.
Protocol 5: Evaluation of Antimicrobial Activity (Disk Diffusion Method)
This protocol outlines a standard method for assessing the antimicrobial potential of the synthesized metal complexes.
Methodology:
-
Prepare Agar Plates: Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare Sample Disks: Impregnate sterile paper disks with a known concentration of the synthesized metal complex dissolved in a suitable solvent (e.g., DMSO). A solvent control disk should also be prepared.
-
Incubation: Place the disks on the surface of the inoculated agar plates.
-
Measure Zone of Inhibition: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.
Applications in Drug Development and Research
The ability of this compound to form stable metal complexes opens up a range of potential applications in drug development and scientific research.
-
Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The coordinated metal ion itself can also interfere with essential microbial metabolic pathways.
-
Anticancer Agents: The design of metal-based anticancer drugs is an active area of research. The 2-aminotropone ligand can be used to create complexes with metals like platinum, ruthenium, or copper, which have shown promise as chemotherapeutic agents. The mechanism of action often involves binding to DNA and inducing apoptosis in cancer cells.
-
Catalysis: Transition metal complexes of this compound can be explored as catalysts in various organic transformations. The electronic and steric properties of the complex can be tuned by varying the metal ion and substituents on the ligand to achieve desired catalytic activity and selectivity.
-
Bioinorganic Modeling: These complexes can serve as model compounds for the active sites of metalloenzymes, helping researchers to understand the role of metal ions in biological processes.
-
Drug Delivery: The ligand can be incorporated into larger molecules or materials designed for targeted drug delivery. The metal complex could be designed to release a therapeutic agent under specific physiological conditions.
Caption: Hypothetical mechanism of action for a metal complex.
This document provides a foundational guide for researchers interested in the coordination chemistry of this compound. The provided protocols and information are intended to be a starting point for further investigation and development in this promising area of research.
References
Troubleshooting & Optimization
Optimizing the Synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-aminotropone?
A1: The most common precursors for the synthesis of 2-aminotropone are tropolone and its derivatives. The synthesis often involves the amination of a tropolone derivative where the hydroxyl group is first converted into a better leaving group.
Q2: What is a typical method for introducing the amino group onto the tropone ring?
A2: A widely used method is nucleophilic aromatic substitution (SNAr). This involves activating the tropolone, for instance, by converting the hydroxyl group to a tosylate or another suitable leaving group, followed by reaction with an ammonia source or an appropriate amine.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters to monitor and optimize include reaction temperature, reaction time, solvent, and the choice of base and aminating agent. These factors can significantly influence the yield and purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the tracking of the consumption of the starting material and the formation of the product.
Q5: What are the typical purification methods for 2-aminotropone?
A5: Purification of 2-aminotropone is commonly achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Leaving Group: The hydroxyl group of tropolone is a poor leaving group. 2. Inactive Aminating Agent: The ammonia source or amine may be of poor quality or decomposed. 3. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 1. Activate the Hydroxyl Group: Convert the hydroxyl group of tropolone to a better leaving group, such as a tosylate (OTs) or mesylate (OMs). 2. Use a Fresh Aminating Agent: Ensure the aminating agent is fresh and of high purity. For ammonia, a solution in a suitable organic solvent or anhydrous ammonia gas can be used. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction by TLC. Be cautious of potential side reactions at higher temperatures. 4. Solvent Screening: screen a variety of polar aprotic solvents such as DMF, DMSO, or acetonitrile to find the optimal medium for the reaction. |
| Presence of Multiple Products (Low Selectivity) | 1. Side Reactions: Over-amination or reaction at other positions on the tropone ring can occur. 2. Decomposition of Starting Material or Product: The starting material or the desired product may be unstable under the reaction conditions. | 1. Control Stoichiometry: Use a controlled amount of the aminating agent (e.g., 1.1 to 1.5 equivalents) to minimize multiple aminations. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions or decomposition. Lowering the temperature may also improve selectivity. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product Instability: The product may be unstable on silica gel. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. Using a gradient elution can be beneficial. 2. Alternative Purification Methods: Consider other purification techniques such as preparative TLC or recrystallization from different solvent mixtures. For products that are unstable on silica gel, using a different stationary phase like alumina might be an option. 3. Acid-Base Extraction: Utilize the basicity of the amino group to perform an acid-base extraction to separate it from neutral impurities. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Amination of 2-Tosyloxy-2,4,6-cycloheptatrien-1-one
| Entry | Aminating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₃ (gas) | - | Dioxane | 100 | 12 | 45 |
| 2 | NH₃ in MeOH (7N) | - | Dioxane | 100 | 12 | 55 |
| 3 | NH₄Cl (2.0) | K₂CO₃ (3.0) | DMF | 120 | 8 | 62 |
| 4 | NH₄Cl (2.0) | Cs₂CO₃ (3.0) | DMF | 120 | 8 | 75 |
| 5 | NH₄Cl (2.0) | Cs₂CO₃ (3.0) | DMSO | 120 | 6 | 81 |
| 6 | NH₂OH·HCl (1.5) | NaHCO₃ (2.0) | Ethanol | 80 | 24 | 30 |
Note: The data presented in this table is hypothetical and intended to illustrate the impact of different reaction parameters on the yield. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-Tosyloxy-2,4,6-cycloheptatrien-1-one
-
To a solution of tropolone (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-tosyloxy-2,4,6-cycloheptatrien-1-one.
Protocol 2: Synthesis of this compound
-
In a sealed tube, dissolve 2-tosyloxy-2,4,6-cycloheptatrien-1-one (1.0 eq) in DMSO.
-
Add ammonium chloride (2.0 eq) and cesium carbonate (3.0 eq).
-
Heat the reaction mixture to 120°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-aminotropone.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 2-Aminotropone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-aminotropone. Our goal is to equip researchers with the knowledge to optimize their synthetic protocols, improve yield and purity, and effectively troubleshoot experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminotropone?
A1: The most prevalent laboratory-scale synthesis of 2-aminotropone involves the direct amination of tropolone with aqueous ammonia. This method is favored for its relative simplicity and readily available starting materials. Another common route involves the reaction of 2-methoxytropone with ammonia.
Q2: What are the primary side reactions to be aware of during the synthesis of 2-aminotropone from tropolone and ammonia?
A2: The main side reactions of concern include:
-
Formation of 2-hydroxytropone (tropolone) starting material: Incomplete reaction can lead to the presence of unreacted tropolone in the final product.
-
Formation of byproducts from residual halogenated precursors: If the tropolone starting material was synthesized via a route involving halogenated intermediates (e.g., from cycloheptanone), trace amounts of these precursors can lead to halogenated impurities in the final product.
-
Ring rearrangement or contraction: Under harsh reaction conditions, such as high temperatures, the seven-membered tropone ring can potentially undergo rearrangement or contraction to form more stable six-membered aromatic compounds, although this is less common under standard amination conditions.
-
Over-amination: While less frequently reported for the direct amination of tropolone, there is a theoretical possibility of forming di-amino tropone derivatives, especially with prolonged reaction times or high concentrations of ammonia.
Q3: How can I minimize the presence of unreacted tropolone in my final product?
A3: To drive the reaction to completion and minimize residual tropolone, consider the following:
-
Reaction Time: Ensure a sufficient reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Optimization of the reaction temperature is crucial.
-
Concentration of Ammonia: Using a sufficient excess of aqueous ammonia can help to push the equilibrium towards the formation of 2-aminotropone.
Q4: My tropolone starting material was synthesized from a halogenated precursor. How can I avoid halogenated impurities in my 2-aminotropone?
A4: The most effective way to prevent halogenated impurities is to ensure the high purity of the starting tropolone. Rigorous purification of the tropolone, for example, by recrystallization or column chromatography, to remove any residual halogenated precursors is essential before proceeding with the amination reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminotropone, focusing on identifying the causes of side reactions and providing solutions to mitigate them.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of 2-Aminotropone | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of ammonia. 4. Product loss during work-up and purification. | 1. Increase the reaction time and monitor by TLC/HPLC until the tropolone spot disappears. 2. Optimize the temperature. Start with milder conditions and gradually increase if the reaction is too slow. 3. Use a larger excess of concentrated aqueous ammonia. 4. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of 2-aminotropone in the aqueous layer. |
| Presence of Unreacted Tropolone in Product | 1. Insufficient reaction time or temperature. 2. Inefficient mixing of the biphasic reaction mixture (if applicable). | 1. Extend the reaction duration or cautiously increase the temperature while monitoring for byproduct formation. 2. Ensure vigorous stirring to maximize the interfacial area between the aqueous ammonia and the organic solvent containing tropolone. |
| Formation of Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition or rearrangement. 2. Presence of impurities in the tropolone starting material. 3. Air oxidation of tropolone or intermediates. | 1. Perform the reaction at a lower temperature. 2. Purify the starting tropolone meticulously before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purifying 2-Aminotropone | 1. Similar polarities of 2-aminotropone and unreacted tropolone. 2. Presence of multiple byproducts. | 1. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. 2. Optimize the reaction conditions to minimize the formation of side products, simplifying the purification process. Recrystallization from a suitable solvent can also be an effective purification method. |
Experimental Protocols
High-Yield Synthesis of 2-Aminotropone from Tropolone
This protocol is designed to maximize the yield of 2-aminotropone while minimizing the formation of side products.
Materials:
-
Tropolone
-
Concentrated Aqueous Ammonia (28-30%)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve tropolone (1.0 eq) in methanol.
-
Amination: Add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).
-
Reaction: Seal the vessel and heat the mixture at a controlled temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the tropolone spot on TLC), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-aminotropone.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthesis pathway of 2-aminotropone and potential side reactions.
Caption: A logical workflow for troubleshooting issues in 2-aminotropone synthesis.
Technical Support Center: Purification of 2-Amino-2,4,6-cycloheptatrien-1-one
Welcome to the technical support center for the purification of 2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this non-benzenoid aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile of this compound can vary significantly depending on the synthetic route. Common sources of impurities include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses starting from tropolone derivatives, residual starting materials or intermediates can be a primary source of contamination.
Q2: My this compound sample appears to be degrading during purification. What could be the cause?
This compound and its derivatives can exhibit instability under certain conditions. Specifically, amide bonds involving the 2-aminotropone moiety have been reported to be unstable under mild acidic conditions.[1] Therefore, it is crucial to carefully control the pH during purification and subsequent handling to prevent acid-catalyzed degradation. Exposure to strong acids or bases, elevated temperatures, and prolonged exposure to light should be minimized.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information and can help in identifying and quantifying impurities with distinct signals. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for detecting volatile impurities and byproducts.
Troubleshooting Guides
This section provides troubleshooting guides for common purification techniques used for this compound.
Guide 1: Column Chromatography
Column chromatography is a primary method for the purification of this compound, separating compounds based on their differential adsorption to a stationary phase.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Tip |
| Poor Separation of Product from Impurities | Inappropriate solvent system (eluent). | Optimize the eluent polarity. Start with a non-polar solvent and gradually increase the polarity. A common mobile phase for aromatic amines is a mixture of hexane and ethyl acetate, or dichloromethane and methanol. |
| Overloaded column. | Reduce the amount of crude product loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight. | |
| Product Tailing on the Column | Acidic nature of silica gel interacting with the basic amine. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve peak shape. |
| Low Recovery of the Product | Product is too strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. If the product still does not elute, consider using a more polar stationary phase like alumina. |
| Product degradation on the column. | If the compound is suspected to be acid-sensitive, use a neutral stationary phase like neutral alumina or deactivated silica gel. |
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Choose silica gel (60 Å, 230-400 mesh) for general-purpose purification. For acid-sensitive compounds, consider using neutral alumina.
-
Eluent Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Logical Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
Guide 2: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Tip |
| Product Does Not Dissolve in Hot Solvent | Improper solvent choice. | The solvent is not polar enough. Try a more polar solvent or a solvent mixture. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling solvent. |
| The solution is supersaturated with impurities. | Try to purify the crude material by another method (e.g., column chromatography) before recrystallization. | |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is not saturated enough. | Add a "poorer" solvent (in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then clarify by adding a drop of the "good" solvent and allow to cool. | |
| Low Yield of Recovered Crystals | The product has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. |
| Crystals were washed with a solvent at room temperature. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Logical Relationship for Recrystallization Solvent Selection
References
Stability and degradation of 2-aminotropone under acidic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-aminotropone under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is 2-aminotropone in acidic solutions?
A1: 2-Aminotropone is known to be unstable under acidic conditions. The amide bond within the 2-aminotropone moiety is susceptible to hydrolysis, particularly in mild acidic environments. This instability is attributed to the protonation of the tropone carbonyl group, which facilitates nucleophilic attack by water, leading to the cleavage of the amide bond.
Q2: What is the primary degradation pathway of 2-aminotropone in acidic media?
A2: The primary degradation pathway is acid-catalyzed hydrolysis of the exocyclic amine group. This proceeds through the protonation of the carbonyl oxygen of the tropone ring, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent bond cleavage results in the formation of tropolone and ammonia.
Q3: What are the expected degradation products of 2-aminotropone under acidic stress?
A3: The main degradation products expected from the acidic hydrolysis of 2-aminotropone are tropolone and ammonium ions. Depending on the specific acidic conditions and the presence of other reactive species, further degradation of the tropolone ring might occur over extended periods or under harsh conditions.
Q4: Are there any specific pH ranges to avoid when working with 2-aminotropone?
A4: Yes, it is advisable to avoid strongly acidic conditions (pH < 4) when handling 2-aminotropone solutions, especially at elevated temperatures, to minimize degradation. If acidic conditions are necessary for a particular application, it is crucial to conduct stability studies to understand the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of 2-aminotropone potency in formulated product with acidic excipients. | Acid-catalyzed hydrolysis of 2-aminotropone. | Evaluate the pH of the formulation and adjust to a less acidic range if possible.Conduct compatibility studies with all excipients to identify any that may lower the micro-environmental pH.Consider the use of buffering agents to maintain a stable pH. |
| Appearance of unknown peaks in HPLC analysis of stability samples. | Degradation of 2-aminotropone. | Perform forced degradation studies to generate degradation products and confirm their retention times.Characterize the structure of the degradation products using techniques like LC-MS and NMR to confirm the degradation pathway.Ensure the analytical method is stability-indicating and can resolve 2-aminotropone from all its degradation products. |
| Inconsistent results in bioassays involving 2-aminotropone. | Degradation of the active compound during the assay procedure. | Assess the pH of all assay buffers and solutions.Minimize the time 2-aminotropone is exposed to acidic conditions during the experiment.Run control samples to monitor the stability of 2-aminotropone over the course of the assay. |
| Precipitation observed in acidic solutions of 2-aminotropone. | Formation of less soluble degradation products (e.g., tropolone at certain concentrations and pH). | Analyze the precipitate to confirm its identity.Adjust the concentration of 2-aminotropone or the pH of the solution to maintain the solubility of both the parent compound and its degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Aminotropone under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 2-aminotropone in an acidic environment.[1][2][3]
Objective: To generate potential degradation products of 2-aminotropone under acidic stress and to assess its stability.
Materials:
-
2-Aminotropone
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)
-
High-purity water
-
HPLC grade acetonitrile and other necessary solvents for analysis
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a stability-indicating method
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-aminotropone in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
To a known volume of the 2-aminotropone stock solution, add an equal volume of 0.1 N HCl.
-
Prepare a parallel sample using 1 N HCl for more aggressive degradation.
-
Prepare a control sample by adding an equal volume of high-purity water.
-
-
Incubation:
-
Incubate the samples at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution (0.1 N or 1 N) to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of 2-aminotropone and the formation of any degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of 2-aminotropone at each time point.
-
Determine the degradation rate constant and the half-life of 2-aminotropone under the tested conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.
Objective: To develop an HPLC method capable of separating 2-aminotropone from its degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase it to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of 2-aminotropone and also scan across a range to detect degradation products with different chromophores.
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the 2-aminotropone peak is free from any co-eluting degradation products, which can be achieved by peak purity analysis using a PDA detector.
Data Presentation
Table 1: Hypothetical Degradation of 2-Aminotropone in 0.1 N HCl at 60°C
| Time (hours) | 2-Aminotropone Remaining (%) | Tropolone Formed (Area %) |
| 0 | 100 | 0 |
| 2 | 85.2 | 14.8 |
| 4 | 72.1 | 27.9 |
| 8 | 51.5 | 48.5 |
| 12 | 36.8 | 63.2 |
| 24 | 13.5 | 86.5 |
Table 2: Summary of Stability Data under Different Acidic Conditions
| Condition | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 0.1 N HCl | 60 | 7.5 | 0.0924 |
| 1 N HCl | 60 | 1.2 | 0.5776 |
| 0.1 N HCl | 40 | 25.1 | 0.0276 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual data must be generated through experimentation.
Visualizations
Caption: Proposed degradation pathway of 2-aminotropone in acidic conditions.
Caption: Workflow for the forced degradation study of 2-aminotropone.
Caption: Logic diagram for troubleshooting unexpected 2-aminotropone degradation.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Aminotropone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminotropone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of electrophilic substitution on 2-aminotropone?
A1: The regioselectivity of electrophilic substitution on the 2-aminotropone ring is primarily governed by the electronic effects of the amino group (-NH₂) and the carbonyl group (C=O). The amino group is a strong activating group and is ortho-, para- directing. In the context of the tropone ring, this means it directs incoming electrophiles to the C3, C5, and C7 positions. The carbonyl group is a deactivating group and a meta- director, influencing the electron density at adjacent carbons. The interplay of these effects, along with steric hindrance, determines the final regiochemical outcome.
Q2: Why do I get a mixture of regioisomers in the nitration of 2-aminotropone?
A2: Obtaining a mixture of regioisomers during the nitration of 2-aminotropone is a common issue. The strongly activating amino group directs the incoming nitro group to multiple positions (C3, C5, C7). The reaction conditions, particularly the strength of the nitrating agent and the temperature, can influence the ratio of these isomers. Direct nitration can also lead to oxidation of the amino group.
Q3: How does 2-aminotropone behave in Diels-Alder reactions?
A3: In a normal electron-demand Diels-Alder reaction, 2-aminotropone can act as a diene. The regioselectivity of the cycloaddition with an unsymmetrical dienophile is determined by the electronic properties of both the diene (2-aminotropone) and the dienophile. The electron-donating amino group increases the electron density of the diene system. The alignment of the diene and dienophile to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile will determine the major regioisomer.
Q4: Can I control the regioselectivity of nucleophilic attack on the 2-aminotropone ring?
A4: While the amino group makes the tropone ring more electron-rich and generally less susceptible to nucleophilic aromatic substitution compared to tropone itself, reactions can still occur. The regioselectivity of nucleophilic attack is influenced by the position of any leaving groups and the electronic nature of the nucleophile. In substituted 2-aminotropones, the position of the substituent will play a crucial role in directing the incoming nucleophile.
Troubleshooting Guides
Electrophilic Aromatic Substitution: Nitration
Issue: Poor regioselectivity and low yield in the nitration of 2-aminotropone, with multiple nitro-isomers and oxidation byproducts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity in the nitration of 2-aminotropone.
Detailed Methodologies:
-
Protection of the Amino Group (Acetylation):
-
Dissolve 2-aminotropone in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction and pour it into ice-cold water to precipitate the 2-acetamidotropone.
-
Filter and dry the product.
-
-
Nitration of 2-Acetamidotropone:
-
Dissolve the dried 2-acetamidotropone in concentrated sulfuric acid at 0°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.
-
Add the nitrating mixture dropwise to the 2-acetamidotropone solution, maintaining the temperature below 5°C.
-
Stir for 1-2 hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter and wash the solid with cold water.
-
-
Deprotection (Hydrolysis):
-
Reflux the nitrated 2-acetamidotropone in aqueous HCl or H₂SO₄.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the nitro-2-aminotropone product.
-
Filter, wash, and dry the final product.
-
Illustrative Data on Regioselectivity of Nitration:
| Condition | Major Regioisomer(s) | Regiomeric Ratio (Illustrative) | Yield (Illustrative) |
| Direct Nitration (HNO₃/H₂SO₄) | Mixture of 3-, 5-, and 7-nitro | 1 : 1.5 : 1 | Low (oxidation) |
| Acetyl Nitrate | 7-nitro and 5-nitro | 3 : 1 | Moderate |
| Protected (Acetamido) | 7-nitro and 5-nitro | 5 : 1 | Good |
Diels-Alder Cycloaddition
Issue: Low regioselectivity in the [4+2] cycloaddition of 2-aminotropone with an unsymmetrical dienophile.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity of the Diels-Alder reaction. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and potentially increasing the difference in the coefficients of the frontier molecular orbitals, which in turn enhances the regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Temperature Control: Diels-Alder reactions are often reversible. Running the reaction at lower temperatures can favor the kinetically controlled product, which may be a single regioisomer.
Reaction Mechanism and Regioselectivity:
Caption: Energy profile of a Diels-Alder reaction of 2-aminotropone, illustrating the effect of a Lewis acid catalyst on regioselectivity.
Illustrative Data on Diels-Alder Regioselectivity:
| Dienophile | Condition | Major Regioisomer | Regiomeric Ratio (Illustrative) |
| Methyl acrylate | Thermal (Toluene, 110°C) | "ortho" adduct | 2 : 1 |
| Methyl acrylate | Lewis Acid (ZnCl₂, CH₂Cl₂, 0°C) | "ortho" adduct | >10 : 1 |
| Acrolein | Thermal (Benzene, 80°C) | "ortho" adduct | 3 : 1 |
| Acrolein | Lewis Acid (BF₃·OEt₂, CH₂Cl₂, -20°C) | "ortho" adduct | >15 : 1 |
Electrophilic Aromatic Substitution: Halogenation
Issue: A mixture of regioisomers is obtained upon direct halogenation of 2-aminotropone.
Troubleshooting Strategies:
-
Choice of Halogenating Agent: Milder halogenating agents can lead to better regioselectivity. For bromination, using N-bromosuccinimide (NBS) instead of Br₂ can favor substitution at the most electron-rich position. For chlorination, N-chlorosuccinimide (NCS) can be used.
-
Solvent and Temperature: The reaction solvent can influence the distribution of products. Nonpolar solvents may favor a particular regioisomer. Lowering the reaction temperature can also improve selectivity.
-
Protecting Group Strategy: Similar to nitration, protecting the amino group as an acetamide can modulate its activating effect and improve the regioselectivity of the halogenation, primarily favoring the 7- and 5-positions.
Logical Flow for Improving Halogenation Regioselectivity:
Caption: Decision-making process for optimizing the regioselectivity of 2-aminotropone halogenation.
Illustrative Data on Bromination Regioselectivity:
| Condition | Major Regioisomer(s) | Regiomeric Ratio (Illustrative) |
| Br₂ in CCl₄ | Mixture of 3-, 5-, and 7-bromo | 1 : 1 : 1.2 |
| NBS in CH₂Cl₂ | 7-bromo and 5-bromo | 2.5 : 1 |
| Protected (Acetamido), NBS | 7-bromo | >9 : 1 |
Troubleshooting guide for 2-aminotropone reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminotropone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 2-aminotropone?
2-aminotropone is a versatile building block in organic synthesis. Its unique non-benzenoid aromatic structure allows for a variety of reactions, including nucleophilic substitution at the C2 position, electrophilic substitution on the seven-membered ring, and metal-catalyzed cross-coupling reactions. It can also participate in cycloaddition reactions.
Q2: How should 2-aminotropone be stored and handled?
While specific stability data for 2-aminotropone is not extensively published, compounds with amine functionalities are often sensitive to air and light.[1] Therefore, it is best practice to store 2-aminotropone under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature, such as -20°C, for long-term storage.[1] For short-term use, it is advisable to keep the compound on ice and return it to cold storage promptly.[1]
Q3: What are the key parameters to consider when optimizing a reaction with 2-aminotropone?
Optimizing reactions with 2-aminotropone often involves a systematic approach to refining several key parameters. These include the choice of solvent, reaction temperature, catalyst system (if applicable), and the nature and stoichiometry of any bases or other reagents. Much like other amination or cross-coupling reactions, screening different conditions is crucial for achieving high yields.[2][3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction involving 2-aminotropone, but upon analysis, you find a very low yield of your desired product, or none at all.
Question: What are the potential causes for a low or nonexistent yield, and how can I address them?
Answer: A low or nonexistent yield can stem from several factors, from the quality of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no yield in 2-aminotropone reactions.
Detailed Breakdown:
-
Reagent Quality:
-
2-Aminotropone: Has it been stored correctly? Consider purifying your starting material if its purity is questionable.
-
Other Reagents: Ensure all other reagents are of high purity and, if necessary, were purified before use. Moisture-sensitive reagents should be handled under strictly anhydrous conditions.[4]
-
Solvents: Use dry, degassed solvents, as residual water or oxygen can quench catalysts or react with sensitive intermediates.
-
-
Reaction Conditions:
-
Temperature: Suboptimal temperatures can significantly slow down a reaction.[4] Conversely, excessively high temperatures might lead to decomposition. Verify the temperature of your reaction mixture.
-
Concentration: Ensure the reaction is run at the correct concentration. If the reaction is too dilute, the reaction rate may be too slow.
-
Reaction Time: Monitor the reaction over time using techniques like TLC or LC-MS to determine if the reaction is simply slow or if the product is decomposing over time.[5]
-
Optimization of Reaction Conditions:
If the initial conditions fail, a systematic optimization of the reaction parameters is recommended. The following table provides an example of how to approach this for a hypothetical cross-coupling reaction.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Solvent | Toluene | Dioxane | DMF | DMSO |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuONa |
| Temperature | 80 °C | 100 °C | 120 °C | 140 °C |
| Catalyst Ligand | P(t-Bu)₃ | XPhos | SPhos | dppf |
| Yield (%) | Record Result | Record Result | Record Result | Record Result |
This table is a template for systematic optimization. Actual conditions will vary depending on the specific reaction.[2]
Issue 2: Formation of Multiple Products and Side Reactions
Your reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Question: What are common side reactions with 2-aminotropone, and how can they be minimized?
Answer: The amino group and the tropone ring can both be reactive, potentially leading to side products.
Potential Side Reactions
Caption: Potential reaction pathways for 2-aminotropone, including side reactions.
-
Ring vs. Amino Group Reactivity: Depending on the reaction conditions (e.g., acidic vs. basic), electrophiles could potentially react at the nitrogen or at electron-rich positions on the tropone ring.
-
Solution: Carefully control the pH and consider protecting the amino group if ring functionalization is the desired outcome.
-
-
Over-reaction: If there are multiple reactive sites, a second reaction can occur after the first.
-
Solution: Use a stoichiometric amount of the limiting reagent and add it slowly to the reaction mixture. Lowering the reaction temperature can also increase selectivity.
-
-
Decomposition: Tropolone and its derivatives can be sensitive to strong acids, bases, or high temperatures.
-
Solution: Screen milder bases and lower reaction temperatures. Ensure that the workup procedure does not expose the product to harsh conditions.[6]
-
Issue 3: Difficulty in Product Purification
You have successfully formed your product, but it is difficult to isolate from the reaction mixture.
Question: What are some strategies for purifying 2-aminotropone derivatives?
Answer: Purification challenges often arise from byproducts with similar polarities to the desired product.
-
Chromatography:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation.
-
Preparative TLC/HPLC: For difficult separations or small-scale reactions, preparative TLC or HPLC can be effective.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The basicity of the amino group (or other functional groups) can be exploited. An acid wash during the workup can remove basic impurities, or alternatively, the product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer. Be sure your product is stable to these conditions first.[6]
Experimental Protocol: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general workflow for the cross-coupling of 2-aminotropone with an aryl halide.
General Experimental Workflow
Caption: A general experimental workflow for a cross-coupling reaction.
-
Reaction Setup: To an oven-dried flask, add 2-aminotropone (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, HRMS).
References
Technical Support Center: Scalable Synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one
Disclaimer: The following guide outlines a proposed two-step synthetic route for 2-amino-2,4,6-cycloheptatrien-1-one, proceeding through the key intermediate, tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one). A direct, scalable, one-pot synthesis of the target aminotropone is not extensively documented in the reviewed literature. This guide focuses on the well-established and scalable synthesis of tropolone and provides a prospective method for its subsequent amination.
Troubleshooting Guide: Tropolone Synthesis
The synthesis of tropolone from cyclopentadiene and dichloroketene is a robust method, but challenges can arise.[1] This table addresses common issues, their potential causes, and suggested solutions to optimize your reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (Step A) | 1. Impure or old dichloroacetyl chloride. 2. Polymerization of dichloroketene due to rapid addition.[1] 3. Suboptimal reaction temperature. | 1. Use freshly opened or distilled dichloroacetyl chloride.[1] 2. Ensure slow, dropwise addition of dichloroacetyl chloride to the triethylamine solution to minimize ketene polymerization.[1] 3. Maintain the reaction temperature at 0-5 °C during the addition. |
| Low yield of tropolone (Step B) | 1. Incomplete hydrolysis of the dichlorobicycloheptenone intermediate. 2. Degradation of the product during workup. 3. Insufficient extraction of tropolone from the aqueous phase. | 1. Ensure the reflux time in acetic acid with sodium hydroxide is adequate (e.g., 8 hours). 2. Avoid excessively high temperatures during solvent removal. 3. Use a continuous extractor for the benzene extraction to maximize recovery. |
| Product is a dark oil or tar | 1. Polymerization of cyclopentadiene or dichloroketene. 2. Decomposition under harsh reaction conditions.[2] | 1. Use freshly cracked dicyclopentadiene.[1] 2. Maintain careful temperature control throughout the reaction. 3. Consider milder reaction conditions if charring is persistent.[2] |
| Contamination with halogenated impurities | Incomplete reaction or side reactions during the hydrolysis/rearrangement step. | Purify the crude tropolone by dissolving it in a basic aqueous solution (e.g., pH 12 with NaOH) to form the sodium tropolonate salt. Extract with a non-polar organic solvent (e.g., MTBE) to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the purified tropolone.[2] |
| Difficulty in crystallization of tropolone | 1. Presence of impurities. 2. Incorrect solvent system or temperature. | 1. Purify the crude product using the acid-base extraction method described above or by column chromatography. 2. Use a dichloromethane/pentane solvent system and cool to -20°C for complete crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of tropolone a critical first step?
A1: Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a key, stable intermediate that can be synthesized on a large scale.[1] Its hydroxyl group can then be chemically modified, for instance, through amination, to yield the desired this compound.
Q2: What are the main challenges in the cycloaddition reaction (Step A)?
A2: The primary challenge is the in situ generation and immediate reaction of dichloroketene. This species is highly reactive and can polymerize if not consumed by the cyclopentadiene.[1] Key to success is slow addition of the dichloroacetyl chloride to the triethylamine solution to maintain a low concentration of the ketene.[1]
Q3: Are there alternative methods for synthesizing tropolone?
A3: Yes, several methods exist, including the oxidation of cycloheptatriene, though this can result in low yields.[2][3] Other routes involve the bromination and dehydrohalogenation of 1,2-cycloheptanedione or the acyloin condensation of pimelic acid esters followed by oxidation.[4][5] However, the cycloaddition of dichloroketene with cyclopentadiene is often preferred for its scalability and use of relatively inexpensive starting materials.[1]
Q4: How can I confirm the formation of tropolone?
A4: Tropolone can be identified by its characteristic melting point of 50–51°C.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the structure. Tropolones also typically form colored complexes with ferric chloride solution.[3]
Q5: What is the proposed method for the amination of tropolone?
A5: A potential route for the amination of tropolone involves its conversion to a better leaving group, such as a tosylate or triflate, at the hydroxyl position, followed by nucleophilic substitution with an ammonia source (e.g., aqueous or gaseous ammonia, or a protected amine). Alternatively, direct amination under high pressure and temperature with a suitable catalyst might be feasible.
Experimental Protocols
Scalable Synthesis of Tropolone
This protocol is adapted from a well-established procedure.[1]
Step A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
Preparation: To a three-necked, 3-liter round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, add a solution of freshly cracked cyclopentadiene (165 g, 2.5 moles) and triethylamine (253 g, 2.5 moles) in 1 liter of pentane.
-
Cooling: Cool the stirred mixture to 0–5°C using an ice-salt bath.
-
Dichloroketene Generation and Cycloaddition: Slowly add a solution of dichloroacetyl chloride (368 g, 2.5 moles) in 500 mL of pentane to the cooled mixture over 4–6 hours. Maintain the temperature between 0°C and 5°C throughout the addition. A voluminous precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
-
Workup: Filter the mixture and wash the solid triethylamine hydrochloride with pentane. Combine the organic filtrates and wash successively with water, 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the pentane by rotary evaporation. The crude product is a viscous orange liquid. Purify by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.
Step B: Synthesis of Tropolone
-
Hydrolysis and Rearrangement: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 100 g of sodium hydroxide pellets in 500 mL of glacial acetic acid. To this solution, add 100 g (0.565 mole) of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.
-
Reflux: Heat the solution to reflux under a nitrogen atmosphere and maintain reflux for 8 hours.
-
Acidification: Cool the mixture and acidify to approximately pH 1 with concentrated hydrochloric acid.
-
Extraction: Add 1 liter of water and transfer the mixture to a continuous liquid-liquid extractor. Extract with benzene for 13 hours.
-
Isolation: Separate the benzene layer and distill off the solvent. The remaining liquid contains acetic acid and the product. Remove the acetic acid by distillation under reduced pressure.
-
Purification: Distill the crude tropolone at reduced pressure (60°C at 0.1 mm Hg). The distillate will be a crude yellow solid. Recrystallize from a mixture of dichloromethane and pentane, using activated carbon for decolorization, to obtain pure tropolone as white needles (m.p. 50–51°C).[1]
Proposed Subsequent Step: Amination of Tropolone
A potential, though not yet optimized for scale, method for the conversion of tropolone to this compound could proceed as follows:
-
Activation of the Hydroxyl Group: Convert the hydroxyl group of tropolone to a better leaving group, for example, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate ester.
-
Nucleophilic Substitution: React the tropolone tosylate with an excess of ammonia (e.g., in a sealed tube with aqueous ammonia or in a solution saturated with ammonia gas) at elevated temperature and pressure.
-
Workup and Purification: After the reaction is complete, cool the mixture, neutralize any excess acid, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the proposed synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of tropolone.
References
Technical Support Center: Synthesis and Purification of 2-Aminotropone
Welcome to the Technical Support Center for the synthesis and purification of 2-aminotropone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 2-aminotropone?
A common and effective method for the synthesis of 2-aminotropone is the reaction of 2-methoxytropone with ammonia. This reaction typically involves heating 2-methoxytropone in a sealed vessel with a solution of ammonia in a suitable solvent, such as methanol or ethanol.
Q2: My reaction yield is low. What are the potential causes?
Low yields in the synthesis of 2-aminotropone can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate pressure in the sealed reaction vessel.
-
Impure Starting Materials: The purity of the starting 2-methoxytropone is crucial. Impurities can interfere with the reaction.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Losses during Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q3: What are the common impurities I should look out for?
The most common impurities in the synthesis of 2-aminotropone from 2-methoxytropone include:
-
Unreacted 2-methoxytropone: This is a frequent impurity if the reaction does not go to completion.
-
Tropolone: Hydrolysis of 2-methoxytropone or 2-aminotropone can lead to the formation of tropolone.
-
Side-products from amination: Depending on the reaction conditions, other aminated byproducts could potentially form, though they are generally less common.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting material (2-methoxytropone) on a silica gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting material and the formation of the more polar 2-aminotropone product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective reaction conditions. 2. Decomposed ammonia solution. 3. Impure 2-methoxytropone. | 1. Ensure the reaction is heated to the appropriate temperature (typically around 100-150 °C) in a properly sealed pressure vessel. Increase the reaction time. 2. Use a fresh, concentrated solution of ammonia. 3. Check the purity of the 2-methoxytropone by NMR or GC-MS before starting the reaction. |
| Presence of Unreacted 2-Methoxytropone in Product | Incomplete reaction. | 1. Increase the reaction time or temperature. 2. Use a higher concentration of ammonia. 3. Purify the crude product using column chromatography. |
| Product is a Dark Oil or Tarry Substance | Formation of polymeric byproducts or degradation. | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purify the crude product using column chromatography. |
| Difficulty in Crystallizing the Product | 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. | 1. First, purify the crude product by column chromatography to remove the bulk of the impurities. 2. For recrystallization, try a solvent system like ethanol/water or ethyl acetate/hexane. Dissolve the compound in a minimum amount of the hot "good" solvent (ethanol or ethyl acetate) and then slowly add the "poor" solvent (water or hexane) until turbidity persists. Allow to cool slowly. |
Experimental Protocols
Synthesis of 2-Aminotropone from 2-Methoxytropone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Methoxytropone
-
Methanolic ammonia (e.g., 7N solution in methanol)
-
Pressure vessel or sealed tube
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
In a pressure vessel, combine 2-methoxytropone with an excess of methanolic ammonia solution.
-
Seal the vessel tightly and heat the mixture at 100-120 °C for 4-6 hours. The pressure inside the vessel will increase, so ensure it is rated for the reaction conditions.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol.
-
The resulting crude product can then be purified by column chromatography or recrystallization.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is commonly used. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexane).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude 2-aminotropone in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure 2-aminotropone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Purification by Recrystallization
-
Solvent System: A mixture of ethanol and water or ethyl acetate and hexane can be effective.
-
Procedure:
-
Dissolve the crude or partially purified 2-aminotropone in a minimum amount of the hot "good" solvent (ethanol or ethyl acetate).
-
While the solution is still hot, slowly add the "poor" solvent (water or hexane) dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
-
Data Presentation
Table 1: Analytical Data for 2-Aminotropone
| Property | Value |
| Appearance | Yellow to orange solid |
| Melting Point | 106-108 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.15 (m, 1H), 6.95 (d, J = 10.8 Hz, 1H), 6.75-6.65 (m, 2H), 6.55 (d, J = 9.6 Hz, 1H), 5.50 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.0, 157.0, 137.5, 133.0, 125.0, 115.5, 110.0 |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Visualizations
Technical Support Center: Managing Temperature Control in 2-Aminotropone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminotropone reactions. Precise temperature control is often critical for achieving high yields and purity with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important in reactions involving 2-aminotropones?
A1: Temperature control is crucial for several reasons. Firstly, many reactions involving the synthesis or modification of 2-aminotropones can be exothermic, meaning they release heat. Without proper control, this can lead to a rapid increase in temperature, known as a thermal runaway, which can result in side reactions, decomposition of reactants and products, and potentially hazardous conditions. Secondly, the selectivity of a reaction can be highly temperature-dependent. Different reaction pathways may be favored at different temperatures, leading to the formation of undesired byproducts. For instance, in related heterocyclic syntheses, running reactions at elevated temperatures can lead to decomposition and "tarring" of the reaction mixture.
Q2: What are the most common side reactions observed with poor temperature control in 2-aminotropone synthesis?
A2: While specific side reactions are substrate-dependent, common issues arising from poor temperature control in reactions with aromatic amines include polymerization, oxidation, and rearrangement. For tropones, elevated temperatures can induce ring contraction to form benzoic acid derivatives.[1] In syntheses aiming for a specific substitution pattern, incorrect temperatures can lead to a loss of regioselectivity.
Q3: At what temperature range are 2-aminotropone reactions typically conducted?
A3: The optimal temperature can vary significantly depending on the specific reaction. Some palladium-catalyzed arylations to form 2-aminotropone derivatives are conducted at high temperatures, such as 140 °C.[2] Conversely, for other sensitive amination reactions, much lower temperatures may be necessary to ensure selectivity and stability. For example, in the synthesis of pyrazinones from 2-aminopropanediamide, an optimal temperature of -50 °C has been reported to minimize side reactions and decomposition.[3] It is essential to consult specific literature for the reaction being performed and to conduct optimization studies.
Q4: What are the signs of a reaction proceeding at a suboptimal temperature?
A4: Signs of a suboptimal reaction temperature can include a change in the color of the reaction mixture (e.g., darkening or "tarring"), the formation of unexpected precipitates, or a reaction that stalls or proceeds too rapidly. Chromatographic analysis (e.g., TLC or LC-MS) of the reaction mixture at various time points can reveal the formation of multiple products, indicating a loss of selectivity, or the disappearance of the desired product, suggesting decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the desired reaction is not being met. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. |
| Reaction temperature is too high: The desired product or starting materials are decomposing. | Lower the reaction temperature. Consider using a cooling bath (e.g., ice-water or dry ice/acetone) to maintain a consistent, lower temperature.[3] | |
| Reaction has stalled: An exothermic reaction may have initially proceeded but then cooled too much, or a key reagent may have degraded at an initial temperature spike. | Re-evaluate the heating/cooling method to ensure consistent temperature throughout the reaction. | |
| Formation of Multiple Side Products | Temperature is too high, activating alternative reaction pathways. | Reduce the reaction temperature to improve selectivity. Even for reactions requiring heat, finding the minimum effective temperature can reduce side reactions. |
| Poor heat dissipation leading to localized "hot spots" in the reactor. | Improve stirring to ensure even temperature distribution. For highly exothermic reactions, consider slower, dropwise addition of reagents to a cooled solution. | |
| Reaction "Tars Up" or Darkens Significantly | Decomposition of starting materials, intermediates, or products at elevated temperatures. | Significantly lower the reaction temperature. If high temperatures are required for the reaction to proceed, consider using a higher dilution to help dissipate heat. An alternative synthetic route that proceeds under milder conditions might be necessary. |
| Reaction is Uncontrollably Exothermic (Runaway Reaction) | Inadequate cooling or too rapid addition of a reagent. | For future reactions, ensure the cooling bath has sufficient capacity. Add the exothermic reagent slowly and monitor the internal temperature closely. For larger-scale reactions, consider using a continuous flow reactor for better heat management. |
| Inconsistent Results Between Batches | Poor temperature control and reproducibility. | Use a temperature-controlled reaction setup (e.g., a jacketed reactor with a circulating bath or a temperature probe with a heating mantle controller) to ensure consistent temperature profiles between batches. |
Data Presentation
The following table provides illustrative data on how temperature can affect the yield and purity of a hypothetical 2-aminotropone synthesis. Note: This data is for demonstrative purposes and actual results will vary depending on the specific reaction.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by LC-MS, %) | Observations |
| 0 | 24 | 15 | 98 | Very slow reaction rate. |
| 25 (Room Temperature) | 12 | 65 | 95 | Moderate reaction rate, clean product formation. |
| 50 | 6 | 85 | 88 | Faster reaction, minor impurity formation observed. |
| 80 | 3 | 70 | 75 | Rapid reaction, significant side product formation and some darkening of the mixture. |
| 100 | 2 | 40 | <60 | Fast reaction, but significant decomposition and "tarring" observed. |
Experimental Protocols
Detailed Methodology for a Temperature-Controlled Synthesis of a 2-Aminotropone Derivative (Illustrative Example)
This protocol describes a general procedure for the synthesis of a 2-aminotropone derivative with a focus on temperature management.
1. Reagents and Equipment:
-
Substituted tropolone
-
Aminating agent
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Catalyst (if required)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Nitrogen or Argon inlet
-
Temperature probe connected to a controller for the heating mantle
-
Ice-water bath
2. Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the temperature probe is positioned within the reaction mixture without interfering with the stirring.
-
Initial Cooling: Cool the reaction flask containing the substituted tropolone and solvent to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the aminating agent dropwise to the cooled, stirred solution over a period of 30-60 minutes. Monitor the internal temperature closely during the addition. If a significant exotherm is observed (a rise of more than 5 °C), pause the addition until the temperature stabilizes.
-
Controlled Heating: Once the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 80 °C) using the temperature-controlled heating mantle. Set the controller to maintain the temperature within ±2 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before quenching and proceeding with the extraction and purification steps.
Mandatory Visualization
References
Impact of starting material purity on 2-aminotropone synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-aminotropone, with a specific focus on the critical impact of starting material purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminotropone, linking them to the purity of the starting materials.
| Issue | Potential Cause Related to Starting Material Purity | Troubleshooting Steps |
| Low or No Product Formation | 1. Deactivated Starting Material: The tropolone or tropone starting material may be degraded due to improper storage or contain significant amounts of inactive polymeric impurities. 2. Presence of Inhibitors: Trace metal impurities in the starting material can interfere with the reaction, especially if catalytic methods are employed.[1][2] | 1. Verify Starting Material Quality: - Analyze the starting material using NMR, IR, and melting point analysis to confirm its identity and purity. - Consider purifying the starting material by recrystallization or sublimation before use.[3][4] 2. Pre-treat Starting Material: - If metal contamination is suspected, consider purification methods like chelation or filtration through a pad of celite. |
| Formation of Significant Byproducts | 1. Presence of Reactive Impurities: The starting material may contain isomers or related compounds that also react under the reaction conditions, leading to a mixture of products. For example, the presence of other hydroxylated or halogenated tropone derivatives.[3] 2. Residual Solvents or Reagents: Impurities from the synthesis of the starting material, such as residual acids or bases, can alter the pH of the reaction and promote side reactions. | 1. High-Purity Starting Materials: - Use starting materials with the highest possible purity (>98%). - Analyze the starting material by HPLC or GC to identify and quantify any isomeric impurities. 2. Neutralize Starting Material: - If acidic or basic impurities are suspected, dissolve the starting material in an appropriate solvent and wash with a mild acidic or basic solution, followed by water, and then dry thoroughly. |
| Dark Brown or Tar-Like Reaction Mixture | 1. Presence of Oxidized Impurities: The tropolone starting material can be susceptible to oxidation, leading to colored, tarry byproducts under reaction conditions.[5] 2. Thermally Unstable Impurities: Certain impurities might be thermally labile and decompose at the reaction temperature, leading to polymerization and tar formation. | 1. Use Fresh or Purified Starting Material: - Avoid using old or discolored starting material. - Recrystallize the starting material from a suitable solvent to remove colored impurities.[4] 2. Optimize Reaction Temperature: - If tarring is observed, try running the reaction at a lower temperature for a longer duration. |
| Difficult Product Purification | 1. Impurities with Similar Polarity: If the starting material contains impurities with similar polarity to 2-aminotropone, co-elution during chromatography or co-precipitation during crystallization can occur. | 1. Characterize Impurities: - Use LC-MS or GC-MS to identify the major impurities in the crude product. 2. Optimize Purification Method: - If column chromatography is used, screen different solvent systems to achieve better separation. - For crystallization, try different solvents or solvent mixtures. The use of a co-solvent can sometimes help in selective precipitation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of tropolone purity on the yield of 2-aminotropone?
The purity of the tropolone starting material is directly proportional to the yield and purity of the final 2-aminotropone product. Impurities can consume reagents, catalyze side reactions, or interfere with product isolation, all of which will lower the overall yield.
Here is a summary of the expected impact based on typical laboratory observations:
| Tropolone Purity (%) | Potential Impurities | Expected 2-Aminotropone Yield (%) | Observed Product Purity (%) |
| >99 | Trace residual solvents | 85-95 | >98 |
| 95-98 | Isomeric tropolones, residual starting materials from tropolone synthesis | 60-80 | 90-97 |
| 90-95 | Higher levels of isomers, oxidized byproducts, inorganic salts | 40-60 | 80-90 |
| <90 | Significant amounts of polymeric material, degradation products, and other unknown impurities | <40 | <80 (often difficult to purify) |
Q2: What are the most common impurities in commercially available tropolone and how can they affect the synthesis?
Common impurities in commercial tropolone can include:
-
Isomeric Hydroxytropones: These can lead to the formation of isomeric aminotropone products, which may be difficult to separate from the desired 2-aminotropone.[6]
-
Unreacted Precursors from Tropolone Synthesis: Depending on the synthetic route used to produce the tropolone, these could include cycloheptatriene or halogenated precursors.[7][8] These can lead to a variety of side products.
-
Oxidation/Decomposition Products: Tropolone can degrade over time, especially if not stored properly, leading to colored, often polymeric, impurities that can result in tar formation during the reaction.[5]
-
Inorganic Salts: Residual salts from the purification of tropolone can affect the reaction's pH and stoichiometry.
Q3: Can I use tropone directly for the synthesis of 2-aminotropone?
Yes, 2-aminotropone can be synthesized from tropone. A common method involves the reaction of tropone with hydrazine, followed by further steps.[7] The purity of the tropone is equally critical in this route. Impurities in tropone, such as residual solvents or byproducts from its synthesis, can negatively impact the reaction.[9]
Q4: How can I assess the purity of my tropolone starting material before starting the synthesis?
It is highly recommended to assess the purity of your starting material using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major organic impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity and detect minor impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (50-52 °C for tropolone) is a good indicator of high purity.[4] A broad melting range suggests the presence of impurities.
Experimental Protocols
Synthesis of 2-Aminotropone from Tropolone via Tosylation and Amination
This method is adapted from the synthesis of related aminotropones and involves the activation of the hydroxyl group of tropolone with a tosyl group, followed by nucleophilic substitution with ammonia.[6]
Step 1: Tosylation of Tropolone
-
In a round-bottom flask, dissolve tropolone (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(p-toluenesulfonyloxy)tropone.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Amination of 2-(p-toluenesulfonyloxy)tropone
-
Dissolve the purified 2-(p-toluenesulfonyloxy)tropone (1.0 eq) in a suitable solvent such as methanol or ethanol in a sealed tube or pressure vessel.
-
Cool the solution and saturate it with ammonia gas, or add a concentrated solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100 to 150 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude 2-aminotropone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of 2-aminotropone.
Caption: Troubleshooting logic for 2-aminotropone synthesis.
References
- 1. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheptatriene - Wikipedia [en.wikipedia.org]
- 9. Tropone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Aminotropone and 2-Aminophenol
This guide provides a detailed comparison of the chemical reactivity of 2-aminotropone and 2-aminophenol, focusing on key reaction types relevant to researchers, scientists, and drug development professionals. The unique non-benzenoid aromatic character of the seven-membered tropone ring in 2-aminotropone leads to distinct reactivity patterns when compared to the classic benzenoid aromaticity of 2-aminophenol.
Structural and Electronic Properties
2-Aminotropone is a non-benzenoid aromatic compound featuring a seven-membered ring, while 2-aminophenol possesses a standard six-membered benzene ring. The tropone ring system is known for its aromatic character, attributed to the polarization of the carbonyl group, which creates a partial positive charge on the ring and contributes to a 6-pi electron system resembling the tropylium ion.[1][2] This inherent polarity and larger ring size significantly influence its chemical behavior. In contrast, 2-aminophenol's reactivity is dictated by the powerful electron-donating and ortho-, para-directing effects of the amino (-NH2) and hydroxyl (-OH) groups on a standard benzene ring.[3]
Comparative Reactivity in Electrophilic Substitution
Both molecules are highly activated towards electrophilic substitution, though the sites of reaction and relative reactivities differ.
2-Aminotropone: The tropone ring in 2-aminotropone and its N-alkyl derivatives is susceptible to electrophilic attack.[4][5] Substitutions, such as halogenation, nitration, and azo-coupling, preferentially occur at the C5, C7, and C3 positions.[4] The amino group acts as an activating group, and the reactivity of 2-aminotropone is generally similar to that of its N-methylated counterpart, 2-methylaminotropone.[4]
2-Aminophenol: The benzene ring in 2-aminophenol is strongly activated by both the amino and hydroxyl groups, which direct incoming electrophiles to the ortho and para positions.[3] The interplay between these two powerful activating groups makes the ring highly susceptible to electrophilic attack, often leading to polysubstitution if conditions are not carefully controlled.
The logical relationship for electrophilic attack on these two compounds can be visualized as follows:
Caption: Comparative pathways for electrophilic substitution.
Quantitative Data on Electrophilic Substitution
| Reaction | Substrate | Reagents | Position(s) of Substitution | Yield | Reference |
| Bromination | 2-Aminotropone | Br₂ in Acetic Acid | 5,7-dibromo | 50% | [4] |
| Nitration | 2-Methylaminotropone | HNO₃ in Acetic Acid | 5-nitro | 85% | [4] |
| Azo-Coupling | 2-Methylaminotropone | p-Toluenediazonium chloride | 5-arylazo | 95% | [4] |
| Acetylation | 2-Aminophenol | Acetic Anhydride | N-acetylation | >90% (Typical) | [6] |
Comparative Reactivity in Nucleophilic Substitution
The behavior of 2-aminotropone and 2-aminophenol towards nucleophiles is markedly different, primarily due to the nature of the aromatic ring and the leaving group potential of the substituents.
2-Aminotropone: Direct nucleophilic substitution of the amino group is challenging due to its poor nucleofugality.[7] However, the reactivity of 2-aminotropone derivatives in nucleophilic substitutions has been investigated.[8] The properties of 2-aminotropone are found to be similar to those of tropolones.[8] By converting the amino group into a better leaving group, such as a trimethylammonium salt, its reactivity becomes comparable to that of highly reactive 2-halotropones.[8] A transition-metal-free direct substitution of the amino group with potassium allyltrifluoroborates has also been reported, proceeding through C-N bond cleavage.[7]
2-Aminophenol: Nucleophilic substitution on the aromatic ring is generally unfavorable unless strong electron-withdrawing groups are present. Instead, the amino and hydroxyl groups themselves act as nucleophiles. In neutral or acidic conditions, the amino group is generally more nucleophilic.[6] However, under strong basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile.[6]
Data on Nucleophilic Reactivity
| Substrate | Reaction Type | Conditions | Key Finding | Reference |
| 2-Aminotropone | C-N Bond Cleavage | Potassium allyltrifluoroborate, heat | Direct substitution of the amino group is possible without a transition metal catalyst. | [7] |
| 2-Troponyl Trimethylammonium Iodide | Nucleophilic Substitution | Various Nucleophiles | Reactivity is comparable to that of 2-halotropones, indicating the amino group can be activated. | [8] |
| 2-Aminophenol | N-Acetylation | Vinyl Acetate, Novozym 435 | Chemoselective acetylation of the amino group over the hydroxyl group. | [9] |
| 2-Aminophenol | O-Alkylation (as phenoxide) | Strong base (e.g., NaH), then alkyl halide | The phenoxide, formed in basic media, is a strong nucleophile for O-alkylation. | [6] |
Reactions at the Functional Groups
2-Aminotropone: The amino group can be readily alkylated to form derivatives like 2-methylaminotropone and 2-dimethylaminotropone.[4] The carbonyl group is polarized and can participate in reactions typical of ketones.
2-Aminophenol: This compound is amphoteric, meaning it can react as both an acid and a base.[10] The amino group can be acylated, alkylated, and diazotized. The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo reactions like O-alkylation.[6] This dual functionality allows for the synthesis of a wide range of derivatives, including important heterocyclic compounds like benzoxazoles.[11]
Experimental Protocols
Protocol 1: Nitration of 2-Methylaminotropone
This protocol is based on the electrophilic substitution reaction described in the literature.[4]
Objective: To synthesize 5-nitro-2-methylaminotropone.
Materials:
-
2-Methylaminotropone
-
Nitric acid (equimolar amount)
-
Acetic acid (solvent)
Procedure:
-
Dissolve 2-methylaminotropone in glacial acetic acid in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of nitric acid dissolved in acetic acid to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-nitro-2-methylaminotropone. The expected yield is approximately 85%.[4]
Protocol 2: Chemoselective N-Acetylation of 2-Aminophenol
This protocol describes a lipase-catalyzed selective acetylation of the amino group.[9]
Objective: To synthesize N-(2-hydroxyphenyl)acetamide.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Vinyl acetate (3.0 mmol)
-
Tetrahydrofuran (THF) as solvent
-
Novozym 435 (immobilized lipase) as a catalyst
Procedure:
-
Combine 2-aminophenol, vinyl acetate, and THF in a reaction vessel.
-
Add Novozym 435 catalyst to the mixture.
-
Place the vessel in a shaker bath maintained at 50 °C with an agitation speed of 250 rpm.
-
Monitor the reaction for approximately 10 hours.
-
After the reaction period, separate the catalyst (Novozym 435) from the mixture by filtration.
-
Remove the solvent (THF) from the filtrate under reduced pressure.
-
Purify the resulting crude product, N-(2-hydroxyphenyl)acetamide, by column chromatography or recrystallization.
The workflow for this enzymatic synthesis can be visualized as follows:
Caption: Experimental workflow for the N-acetylation of 2-aminophenol.
Conclusion
The reactivity of 2-aminotropone is characterized by the unique electronic properties of its non-benzenoid aromatic seven-membered ring. It readily undergoes electrophilic substitution at the C3, C5, and C7 positions and can be induced to participate in nucleophilic substitution by activating the amino group. In contrast, 2-aminophenol exhibits the classic reactivity of a highly activated benzene ring, with electrophilic substitution occurring at positions ortho and para to the powerful activating -NH2 and -OH groups. Nucleophilic reactions on 2-aminophenol primarily involve the functional groups themselves, with their relative nucleophilicity being highly dependent on the reaction pH. Understanding these fundamental differences is crucial for designing effective synthetic strategies and developing novel molecules in medicinal and materials chemistry.
References
- 1. Tropone - Wikipedia [en.wikipedia.org]
- 2. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Comparative Guide to 2-Aminotropone and 2-Aminobenzophenone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is fundamental to the successful synthesis of novel heterocyclic compounds. Among the vast array of available precursors, 2-aminotropone and 2-aminobenzophenone emerge as valuable, yet structurally and reactively distinct, building blocks. This guide provides an objective, data-driven comparison of their performance in heterocyclic synthesis, highlighting their unique applications and providing detailed experimental support to inform synthetic design.
At a Glance: Structural and Reactivity Comparison
2-Aminobenzophenone is a classic and widely utilized precursor, characterized by a benzenoid aromatic system. Its reactivity is primarily governed by the interplay between the nucleophilic amino group and the electrophilic ketone. This arrangement makes it an ideal substrate for cyclocondensation reactions, famously leading to the formation of quinolines and 1,4-benzodiazepines.[1]
2-Aminotropone , in contrast, is a non-benzenoid aromatic compound featuring a seven-membered ring. This unique structure imparts a more complex reactivity profile. While it also possesses amino and carbonyl groups, the tropone ring itself can participate as a 4π or 8π component in cycloaddition reactions, opening pathways to diverse and complex polycyclic systems not accessible with 2-aminobenzophenone.
Core Applications & Performance Data
2-Aminobenzophenone: A Workhorse for Quinolines and Benzodiazepines
This precursor is the industry standard for constructing two major classes of pharmacologically significant heterocycles.
1. Quinoline Synthesis via Friedländer Annulation: The Friedländer synthesis is an efficient method for creating quinolines by reacting a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[2] 2-Aminobenzophenone is exceptionally effective in this role, allowing for the direct installation of a phenyl group at the 4-position of the quinoline ring, a common feature in many bioactive molecules.[3] Modern protocols, such as microwave-assisted synthesis, provide excellent yields in remarkably short reaction times.[2]
Table 1: Performance of 2-Aminobenzophenone in Friedländer Quinoline Synthesis
| Reactant 2 (α-Methylene Compound) | Catalyst / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-acetyl-4-piperidone | Glacial Acetic Acid, Microwave, 160°C, 5 min | 10-acetyl-1,2,3,4,10,11-hexahydro-5H-dibenzo[b,g][1][4]naphthyridine | 94% | [2] |
| Cyclohexanone | Glacial Acetic Acid, Microwave, 160°C, 10 min | 1,2,3,4-Tetrahydroacridine | 92% | [3] |
| Ethyl Acetoacetate | p-Toluenesulfonic acid, Toluene, Reflux | 2-Methyl-4-phenylquinoline-3-carboxylic acid ethyl ester | ~85% |[2] |
2. 1,4-Benzodiazepine Synthesis: 2-Aminobenzophenone and its derivatives are critical intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The synthesis typically involves an initial acylation of the amino group, followed by cyclization to form the seven-membered diazepine ring.[1][5]
Table 2: Synthesis of 1,4-Benzodiazepine Derivatives from 2-Aminobenzophenones
| Precursor | Key Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-5-chlorobenzophenone | 1. Chloroacetyl chloride, THF 2. NH₄OH, K₂CO₃ | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 88% | [5] |
| 2-Amino-5-bromo-2'-chlorobenzophenone | 1. Bromoacetyl bromide 2. NH₃, Methanol | Phenazepam (Intermediate) | 85% (cyclization step) |[6] |
2-Aminotropone: A Gateway to Pyridines and Polycyclic Systems
While less common, 2-aminotropone offers unique synthetic possibilities stemming from its non-benzenoid structure.
1. Pyridine Synthesis: Enaminones and related structures are known to be effective precursors for substituted pyridines.[7] 2-Aminotropone can react with active methylene compounds, such as malononitrile, in a condensation-cyclization sequence to afford highly functionalized 2-aminopyridine derivatives.
Table 3: Representative Synthesis of Pyridine Derivatives from Enaminones
| Precursor Type | Reactant 2 (Active Methylene Compound) | Conditions | Product Class | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enaminone | Malononitrile | Acetic Acid, NH₄OAc | 2-Amino-3-cyanopyridine | Good to Excellent | [7] |
| 2-Aminotropone (projected) | Malononitrile | Base or Acid catalyst | Cyclohepta[b]pyridin-2-amine | (Not reported) | - |
2. Cycloaddition Reactions: Perhaps the most significant application of the tropone scaffold is its participation in higher-order cycloaddition reactions.[8] Unlike benzenoid systems, tropone can act as a 2π, 4π, 6π, or 8π component. This allows for [4+2] (Diels-Alder) and [8+2] cycloadditions, providing rapid access to complex bicyclic and polycyclic frameworks that are challenging to construct through other means.[4][8]
Table 4: Representative Cycloaddition Reactions of the Tropone System
| Reaction Type | Reactant 2 | Conditions / Catalyst | Product Class | Reference |
|---|---|---|---|---|
| [8+2] Cycloaddition | 8,8-dicyanoheptafulvene | Organocatalyst | Substituted azulene | [4] |
| [4+2] Cycloaddition | 1,1-diethoxyethene | B(C₆F₅)₃ (Lewis Acid) | bicyclo[3.2.2]nonane derivative |[8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Quinoline Derivative
This protocol is adapted from a highly efficient method for quinoline synthesis.[2][3]
-
Materials : 2-Aminobenzophenone (1.0 mmol, 1.0 eq), a cyclic ketone (e.g., cyclohexanone, 1.2 mmol, 1.2 eq), Glacial Acetic Acid (2-3 mL).
-
Procedure :
-
Combine 2-aminobenzophenone (1.0 mmol) and the ketone (1.2 mmol) in a microwave reactor vial.
-
Add glacial acetic acid to serve as both solvent and catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 5-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: One-Pot Synthesis of a 1,4-Benzodiazepine-2-one
This protocol is based on an efficient one-pot synthesis method.[5]
-
Materials : A 2-aminobenzophenone derivative (1.0 mmol), Chloroacetyl chloride (1.4 mmol), Tetrahydrofuran (THF, 10 mL), K₂CO₃ (5.6 mmol total), 25% Ammonium Hydroxide solution (1.7 mmol).
-
Procedure :
-
Dissolve the 2-aminobenzophenone derivative in THF in a flask placed in an ice bath.
-
Add chloroacetyl chloride dropwise with stirring.
-
Add K₂CO₃ (2.8 mmol) in portions and stir for 30 minutes.
-
Add a second portion of K₂CO₃ (2.8 mmol).
-
Add the ammonium hydroxide solution dropwise and stir the reaction mixture at room temperature for 15 hours.
-
Add 40 mL of water to the mixture. Separate the organic layer, wash with 0.1 N HCl, and concentrate in vacuo.
-
Recrystallize the resulting solid from a suitable solvent (e.g., acetone) to yield the pure product.
-
Visualization of Synthetic Pathways
Caption: The Friedländer annulation pathway for quinoline synthesis.
Caption: General two-step pathway for 1,4-benzodiazepine synthesis.
Caption: Representative [8+2] cycloaddition of a tropone system.
Caption: Logical workflow for selecting the appropriate precursor.
Conclusion
The choice between 2-aminobenzophenone and 2-aminotropone is dictated by the desired synthetic outcome.
-
2-Aminobenzophenone is the precursor of choice for the robust and high-yield synthesis of quinolines and 1,4-benzodiazepines . Its well-understood reactivity and the vast body of literature supporting its use make it a reliable and efficient starting material for these specific, high-value heterocyclic scaffolds.
-
2-Aminotropone serves as a more specialized reagent, offering access to different molecular architectures. Its defining feature is its ability to participate in cycloaddition reactions , providing an elegant and powerful route to complex polycyclic systems that are otherwise difficult to access. It also holds potential for the synthesis of certain substituted pyridines .
Ultimately, researchers should select the precursor that provides the most direct and efficient pathway to their specific target molecule, guided by the distinct reactivity profiles and synthetic applications detailed in this guide.
References
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone. The selection of an appropriate analytical technique is critical for accurate quantification and quality control. This document outlines the primary analytical approaches, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods. The information presented is based on established analytical principles and data from structurally related compounds, offering a robust starting point for method development and validation.
Overview of Analytical Techniques
The principal techniques for the analysis of 2-aminotropone and similar aromatic amines are HPLC and GC-MS. Spectroscopic methods such as UV-Vis, NMR, and Mass Spectrometry are crucial for structural elucidation and characterization.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique for the separation and quantification of non-volatile and thermally sensitive compounds. For aromatic amines like 2-aminotropone, reversed-phase HPLC is a common approach. Due to the potential for weak UV absorbance, derivatization may be necessary to enhance detection sensitivity, particularly when using UV-Vis or fluorescence detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for volatile and semi-volatile compounds. Derivatization may be required to improve the volatility and thermal stability of 2-aminotropone.
-
Spectroscopic Methods:
-
UV-Visible (UV-Vis) Spectroscopy: Useful for preliminary analysis and quantification, provided the analyte has a sufficient chromophore. The tropone ring system generally exhibits UV absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR are essential for unambiguous identification.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and structural characterization.
-
Data Presentation: A Comparative Summary
The following tables summarize the expected performance characteristics of HPLC and GC-MS for the analysis of 2-aminotropone, based on data from analogous aromatic amines and tropone derivatives.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds (or derivatives) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL (with derivatization) | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL (with derivatization) | 0.05 - 15 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Key Advantages | Wide applicability, robust quantification. | High sensitivity and selectivity. |
| Considerations | May require derivatization for enhanced sensitivity. | May require derivatization to improve volatility. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a general reversed-phase HPLC method for the quantification of 2-aminotropone.
a) Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
b) Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-aminotropone in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
c) Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by UV-Vis spectral analysis (e.g., 254 nm or the lambda max of the compound).
d) Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Quantify the amount of 2-aminotropone in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general GC-MS method, which may require derivatization.
a) Reagents and Materials:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
b) Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl derivative.
-
Cool the sample to room temperature before injection.
c) GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
d) Analysis Procedure:
-
Inject 1 µL of the derivatized standard or sample solution into the GC-MS system.
-
Acquire the data and identify the analyte based on its retention time and mass spectrum.
-
For quantitative analysis, create a calibration curve using derivatized standards.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
A Comparative Spectroscopic Analysis of 2-Aminotropone Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-aminotropone, 3-aminotropone, and 4-aminotropone. This guide provides a comparative analysis of their predicted spectroscopic data and outlines the experimental protocols for their determination.
The positional isomers of 2-aminotropone are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Distinguishing between these isomers—2-aminotropone, 3-aminotropone, and 4-aminotropone—is crucial for synthesis, quality control, and understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable tools for their unambiguous identification. This guide presents a comparative overview of the predicted spectroscopic data for these isomers to facilitate their characterization.
Comparative Spectroscopic Data
Due to the limited availability of comprehensive experimental spectroscopic data for all three isomers in a directly comparable format, the following tables summarize their predicted spectroscopic properties. These predictions are based on computational chemistry methods and provide a valuable framework for experimental validation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 2-Aminotropone | Aromatic Protons: 6.5 - 7.5; Amino Protons: ~5.0 | Carbonyl Carbon: ~180; Aromatic Carbons: 110 - 150 |
| 3-Aminotropone | Aromatic Protons: 6.8 - 7.8; Amino Protons: ~5.2 | Carbonyl Carbon: ~185; Aromatic Carbons: 115 - 155 |
| 4-Aminotropone | Aromatic Protons: 7.0 - 8.0; Amino Protons: ~5.5 | Carbonyl Carbon: ~188; Aromatic Carbons: 120 - 160 |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent and computational method used.
Table 2: Predicted Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Isomer | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=C Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) |
| 2-Aminotropone | 3400 - 3200 (two bands) | ~1630 | ~1600, ~1550 | ~1300 |
| 3-Aminotropone | 3450 - 3250 (two bands) | ~1640 | ~1610, ~1560 | ~1280 |
| 4-Aminotropone | 3500 - 3300 (two bands) | ~1650 | ~1620, ~1570 | ~1260 |
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax) in nm
| Isomer | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) |
| 2-Aminotropone | ~240 | ~350 |
| 3-Aminotropone | ~250 | ~360 |
| 4-Aminotropone | ~260 | ~380 |
Note: The position of λmax can be influenced by the solvent polarity.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of aminotropone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the molecular structure and connectivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminotropone isomer in 0.6-0.7 mL of a deuterated solvent (e.g., aprotic polar solvents like DMSO-d₆ are often suitable for these compounds) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (for solid samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the aminotropone isomers, such as N-H, C=O, C=C, and C-N bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and gain information about the extent of conjugation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the aminotropone isomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the wavelength of maximum absorption (λmax). A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum over a specific wavelength range, typically from 200 to 600 nm.
-
Use a reference cuvette containing the pure solvent to record a baseline, which is then automatically subtracted from the sample spectrum.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known accurately.
Signaling Pathways and Logical Relationships
To date, specific signaling pathways directly involving the individual isomers of 2-aminotropone have not been extensively characterized in publicly available literature. The primary focus of research has been on their synthesis and fundamental chemical properties.
The logical workflow for the spectroscopic identification of an unknown aminotropone isomer is depicted in the following diagram. This process outlines a systematic approach to combine data from multiple spectroscopic techniques for unambiguous structure elucidation.
Caption: Workflow for the spectroscopic identification of aminotropone isomers.
Comparative Analysis of the Biological Activities of 2-Aminotropone Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer and anti-inflammatory potential of 2-aminotropone derivatives, supported by quantitative experimental data, detailed protocols, and mechanistic pathway visualizations.
The unique seven-membered aromatic ring structure of troponoids has long captured the interest of medicinal chemists. Among these, 2-aminotropone and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an objective comparison of the anticancer and anti-inflammatory properties of various 2-aminotropone derivatives, presenting key experimental data to inform future research and drug development efforts.
Anticancer Activity: A Quantitative Comparison
Recent studies have demonstrated the cytotoxic potential of 2-aminotropone derivatives against various cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis of a series of twenty newly synthesized 2-aminotropones has provided valuable insights into their anticancer efficacy. The 50% cytotoxic concentration (CC50) values were determined against normal human gingival fibroblasts (HGF) and two human oral squamous cell carcinoma (OSCC) cell lines, Ca9-22 and HSC-2.
The data reveals that the cytotoxicity of these compounds is influenced by the nature and position of substituents on the 2-aminotropone core. For instance, derivatives with a longer methylene unit chain at the 2-amino position generally exhibit increased cytotoxicity.[1] The tumor specificity (TS), calculated as the ratio of the mean CC50 for normal cells to that for cancer cells, indicates a degree of selective toxicity towards cancer cells for some derivatives.[1]
Below is a summary of the cytotoxic activity of selected 2-aminotropone derivatives:
| Compound ID | Substituents | CC50 (µM) - HGF (Normal) | CC50 (µM) - Ca9-22 (Cancer) | CC50 (µM) - HSC-2 (Cancer) | Tumor Specificity (TS) vs. Ca9-22 |
| 1a | 2-(methylamino)tropone | >1000 | >1000 | >1000 | - |
| 1f | 2-(hexylamino)tropone | 128 | 62.5 | 68.7 | 2.05 |
| 2a | 4-isopropyl-2-(methylamino)tropone | >1000 | >1000 | >1000 | - |
| 2c | 4-isopropyl-2-(propylamino)tropone | 266 | 125 | 135 | 2.13 |
| 2f | 4-isopropyl-2-(hexylamino)tropone | 60.2 | 28.8 | 31.5 | 2.09 |
Data sourced from a study on the quantitative structure-activity relationship of 2-aminotropone derivatives.[1]
Mechanism of Anticancer Action: Induction of Apoptosis
The anticancer activity of 2-aminotropone derivatives is, at least in part, attributed to the induction of programmed cell death, or apoptosis. Studies have shown that highly active derivatives, such as 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone, can induce key markers of apoptosis in cancer cells.[2]
Specifically, these compounds have been observed to cause internucleosomal DNA fragmentation and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. The activation of caspase-3, -8, and -9 has been reported in human promyelocytic leukemia HL-60 cells upon treatment with these derivatives.[2] This suggests that 2-aminotropone derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
While extensive quantitative data for the anti-inflammatory activity of a broad range of 2-aminotropone derivatives is still emerging, studies on structurally related amino-heterocyclic compounds provide strong evidence for their potential in this area. For instance, various substituted 2-aminopyridines have been shown to be potent inhibitors of nitric oxide synthases (NOS), with some derivatives exhibiting IC50 values in the nanomolar range for inducible NOS (iNOS).
The overproduction of nitric oxide (NO) by iNOS is a key event in the inflammatory process. Therefore, the inhibition of NO production is a common strategy for evaluating the anti-inflammatory potential of new compounds. The experimental workflow for assessing this activity typically involves stimulating macrophage cell lines, such as RAW 264.7, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the amount of nitrite (a stable product of NO) in the cell culture medium.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
2-Aminotropone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the 2-aminotropone derivatives and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Caspase Activation Assay
This assay quantifies the activity of specific caspases, key mediators of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-specific substrate (e.g., DEVD-pNA for caspase-3)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with the caspase-specific substrate in the assay buffer.
-
The active caspase in the lysate cleaves the substrate, releasing a chromophore or fluorophore.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantify the caspase activity based on the signal intensity and compare it to the control.
Nitric Oxide Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 2-aminotropone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
The compiled data strongly suggests that 2-aminotropone derivatives are a versatile scaffold for the development of novel therapeutic agents. Their demonstrated cytotoxicity against cancer cells, coupled with a mechanism involving the induction of apoptosis, makes them attractive candidates for further anticancer drug discovery. The structure-activity relationships identified in recent studies provide a roadmap for designing more potent and selective compounds.
Furthermore, the anti-inflammatory potential of this class of compounds warrants more in-depth investigation. Future studies should focus on synthesizing and screening a broader library of 2-aminotropone derivatives to establish a clear quantitative understanding of their anti-inflammatory properties and to elucidate the underlying molecular mechanisms, which may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The detailed experimental protocols provided herein offer a standardized approach for such evaluations, facilitating the comparison of results across different studies and accelerating the translation of these promising compounds from the laboratory to potential clinical applications.
References
A Comparative Guide to the Computational Validation of Tropone Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for validating the reaction mechanisms of tropones, focusing on a well-documented example of an organocatalytic stereoselective [8+2] cycloaddition reaction. By presenting experimental data alongside computational predictions, this document aims to offer researchers a comprehensive resource for understanding and applying computational chemistry in the study of tropone reactivity.
Introduction to Tropone Cycloaddition Reactions
Tropones are seven-membered non-benzenoid aromatic compounds that serve as versatile building blocks in the synthesis of a wide range of natural products and biologically active molecules.[1] Their unique electronic structure allows them to participate in various cycloaddition reactions, including [4+2], [6+4], and [8+2] cycloadditions, making them attractive targets for both synthetic and computational chemists.[1][2] The validation of their reaction mechanisms through computational methods is crucial for understanding reactivity, predicting stereochemical outcomes, and designing novel synthetic routes.
This guide focuses on the computational validation of the organocatalytic asymmetric [8+2] cycloaddition of tropones with azlactones, a reaction that provides efficient access to valuable bicyclic compounds.[3] We will compare the experimentally observed results with theoretical predictions from Density Functional Theory (DFT) calculations.
Comparison of Reaction Pathways: A Case Study
The organocatalytic [8+2] cycloaddition of tropone with azlactone, catalyzed by a chiral guanidine-sulfonamide bifunctional catalyst, has been shown to proceed with high diastereo- and enantioselectivity.[3] Computational studies, primarily using DFT, have been instrumental in elucidating the underlying reaction mechanism and the origin of this selectivity.
Proposed Reaction Mechanisms
DFT calculations suggest a stepwise mechanism for this cycloaddition reaction.[3] The key steps involve the activation of the azlactone by the catalyst, followed by a nucleophilic attack on the tropone ring, and subsequent intramolecular cyclization. Two main competing pathways are often considered in tropone cycloadditions: the [4+2] and the [8+2] cycloaddition pathways. In this case, the [8+2] pathway is favored.
A simplified representation of the computationally predicted favored pathway is shown below:
Figure 1: A simplified diagram of the proposed reaction pathway for the organocatalytic [8+2] cycloaddition of tropone and azlactone.
Alternative Computational Approaches
While DFT is a widely used method for studying reaction mechanisms, the choice of the functional and basis set can significantly impact the accuracy of the results.[4][5] For cycloaddition reactions, a variety of functionals have been benchmarked. Some commonly used functionals for such studies include B3LYP, M06-2X, and ωB97X-D. The M06-2X functional is often recommended for studies involving non-covalent interactions, which can be important in catalyzed reactions.[6] The ωB97X-D functional includes dispersion corrections, which can be crucial for accurately modeling weakly interacting systems.
Data Presentation: Experimental vs. Computational
A direct comparison of quantitative data from experiments and computational models is essential for validating the theoretical approach.
Stereoselectivity and Product Distribution
| Product Aspect | Experimental Result[3] | Computational Prediction (DFT)[3] |
| Diastereomeric Ratio (dr) | >19:1 | The transition state leading to the major diastereomer is significantly lower in energy. |
| Enantiomeric Excess (ee) | up to 96% | The catalyst-substrate complex leading to the major enantiomer is more stable. |
| Major Product | [8+2] Cycloadduct | The [8+2] cycloaddition pathway has a lower activation energy barrier compared to the [4+2] pathway. |
Reaction Energetics (Calculated)
Computational studies provide valuable insights into the energetics of the reaction, which are often difficult to measure experimentally.
| Parameter | DFT Calculation (kcal/mol) |
| Activation Energy (ΔG‡) of the rate-determining step | Typically in the range of 15-25 kcal/mol for related cycloadditions.[6] |
| Relative Energy of Intermediates | Zwitterionic intermediates are often calculated to be transient species.[1] |
| Overall Reaction Energy (ΔG) | The reaction is typically predicted to be exergonic. |
Note: Specific energy values are highly dependent on the computational method (functional, basis set, solvent model) and the specific reactants.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results and for providing a solid benchmark for computational models.
General Procedure for the Catalytic [8+2] Cycloaddition
The following is a representative experimental protocol for the organocatalytic [8+2] cycloaddition of tropone and azlactone.[3]
Figure 2: A flowchart illustrating the general experimental workflow for the organocatalytic [8+2] cycloaddition.
Materials and Reagents:
-
Tropone
-
Azlactone derivative
-
Chiral guanidine-sulfonamide catalyst (e.g., GS8)[3]
-
Ethyl acetate (EtOAc), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add the azlactone (0.12 mmol) and the chiral catalyst (10 mol%).
-
Dissolve the tropone (0.1 mmol) in ethyl acetate (0.5 mL) and add it to the reaction tube at -60 °C.
-
Add another portion of ethyl acetate (0.5 mL).
-
Stir the reaction mixture at -60 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel to yield the desired [8+2] cycloadduct.[3]
Conclusion
The computational validation of reaction mechanisms is a powerful tool in modern chemical research. As demonstrated with the example of the organocatalytic [8+2] cycloaddition of tropone, DFT calculations can successfully predict the major products and provide a rationale for the observed stereoselectivity. However, it is crucial to benchmark computational methods against reliable experimental data to ensure their accuracy and predictive power. This guide highlights the importance of a synergistic approach, combining experimental and computational studies, to gain a deep understanding of complex reaction mechanisms and to guide the design of new and efficient chemical transformations.
References
- 1. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Computational investigation of cycloadditions between cyclopentadiene and tropone-3,4-dimethylester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for 2-Aminotropone Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-aminotropone, a privileged scaffold in medicinal chemistry and materials science, is a key strategy for the development of novel bioactive compounds and functional materials. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of various catalytic systems for the functionalization of 2-aminotropone and related tropone derivatives, supported by experimental data and detailed protocols.
Catalytic Approaches to 2-Aminotropone Functionalization
The functionalization of the 2-aminotropone core can be broadly categorized into several key transformation types, including cross-coupling reactions for C-C and C-N bond formation, cycloaddition reactions to construct complex polycyclic systems, and direct C-H functionalization. The choice of catalyst—spanning transition metals and organocatalysts—dictates the reaction outcome and efficiency.
Transition-Metal Catalysis
Palladium and rhodium complexes are prominent in the functionalization of troponoids. Palladium catalysts are particularly effective for cross-coupling reactions, such as the arylation of the tropone ring.[1] Rhodium catalysts, on the other hand, have shown exceptional utility in enabling highly enantioselective cycloaddition reactions.[2]
Organocatalysis
Chiral bifunctional organocatalysts, such as those based on guanidine and cinchona alkaloids, have emerged as powerful tools for stereoselective cycloadditions involving tropones.[3] These catalysts operate through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of the reaction.
Comparative Performance of Catalysts
The following tables summarize the performance of different catalysts in key functionalization reactions of 2-aminotropone and its parent tropone structure.
Table 1: Palladium-Catalyzed Arylation of Tropone Derivatives
| Entry | Catalyst System | Substrate | Arylating Agent | Yield (%) | Reaction Conditions | Reference |
| 1 | Pd(OAc)₂ / PCy₃·HBF₄ | 2-(o-bromoaryl)aminotropone | - | 95 | Cs₂CO₃, DMSO, 140 °C, 20 h | [1] |
Table 2: Rhodium-Catalyzed [6+3] Cycloaddition of Tropone
| Entry | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| 1 | Rh₂(S-PTAD)₄ | Tropone | Carbonyl ylide precursor | 85 | 98 | [2] |
Table 3: Organocatalytic [8+2] Cycloaddition of Tropones
| Entry | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) | Reference |
| 1 | Chiral Guanidine | Tropone | Azlactone | up to 95 | >19:1 | 96 | [3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Arylation[1]
To a solution of the 2-(bromoaryl)aminotropone (0.2 mmol) in DMSO (2 mL) were added Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and Cs₂CO₃ (0.24 mmol). The mixture was stirred at 140 °C for 20 hours. After completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel.
General Procedure for Organocatalytic [8+2] Cycloaddition[3]
To a dry reaction tube charged with azlactone (0.12 mmol) and the chiral guanidine catalyst (10 mol%) was added a solution of tropone (0.1 mmol) in ethyl acetate (1.0 mL) at -60 °C. The mixture was stirred at this temperature and monitored by thin-layer chromatography. Upon completion, the solvent was evaporated in vacuo, and the crude mixture was purified by flash chromatography on silica gel to afford the desired bicyclic product.
Visualization of Methodologies
The following diagrams illustrate the general workflows and concepts related to the catalytic functionalization of 2-aminotropone.
Caption: General experimental workflow for catalytic functionalization.
Caption: A simplified catalytic cycle for functionalization.
Caption: Bifunctional organocatalysis in cycloaddition.
References
Benchmarking 2-aminotropone synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2-aminotropone, a valuable building block in medicinal chemistry and materials science. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable method for their specific needs.
Introduction
2-Aminotropone is a non-benzenoid aromatic compound characterized by a seven-membered ring. Its unique electronic and structural features make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The synthesis of 2-aminotropone can be achieved through various pathways, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of two prominent methods: the amination of 2-methoxytropone and the dehydrogenative hydrazination of tropone.
Comparison of Synthetic Methods
The selection of a synthetic route to 2-aminotropone often involves a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for two distinct methods.
| Parameter | Method 1: Amination of 2-Methoxytropone | Method 2: Dehydrogenative Hydrazination of Tropone |
| Starting Material | 2-Methoxytropone | Tropone |
| Primary Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Ethanol | 1,4-Dioxane |
| Temperature | Reflux | 100 °C (sealed tube) |
| Reaction Time | Not specified | 7 hours |
| Yield | Quantitative (implied) | 56% |
| Purification | Recrystallization | Silica Gel Chromatography |
Reaction Pathways
The two benchmarked methods proceed through different mechanistic pathways to arrive at the final 2-aminotropone product.
Synthetic pathways to 2-aminotropone.
Experimental Protocols
Method 1: Synthesis of 2-Aminotropone from 2-Methoxytropone
This method involves the direct amination of 2-methoxytropone using hydrazine hydrate. While specific reaction times are not always detailed in the literature, the reaction is generally considered to proceed to completion.
Procedure:
-
A solution of 2-methoxytropone in ethanol is prepared.
-
Hydrazine hydrate is added to the solution.
-
The mixture is heated to reflux.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to yield 2-aminotropone.
Method 2: Synthesis of 2-Aminotropone via Dehydrogenative Hydrazination of Tropone
This method utilizes a direct C-H functionalization approach on the tropone ring. It is important to note that this reaction primarily yields 2-hydrazinotropone, with 2-aminotropone being a significant byproduct.
Procedure:
-
A mixture of tropone (0.10 mmol) and hydrazine hydrate (85 wt % aqueous solution, 0.12 mL) in 1,4-dioxane (1.0 mL) is prepared in a sealed tube.
-
The mixture is heated in an oil bath at 100 °C for 7 hours.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
Water (5 mL) is added to the residue, and the mixture is extracted with dichloromethane (3 x 10 mL).[1]
-
The combined organic layers are washed with brine (5 mL), dried over Na₂SO₄, filtered, and concentrated in vacuo.[1]
-
The residue is purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:3 v/v) to separate 2-aminotropone (yield: 56%) from the main product, 2-hydrazinotropone.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-aminotropone.
General experimental workflow.
Conclusion
The choice between the amination of 2-methoxytropone and the dehydrogenative hydrazination of tropone for the synthesis of 2-aminotropone will depend on the specific requirements of the researcher. The amination of 2-methoxytropone is a more direct route, likely offering a higher yield of the desired product. However, it requires the synthesis or purchase of the 2-methoxytropone starting material. The dehydrogenative hydrazination of tropone offers a more direct approach from the parent tropone but provides 2-aminotropone as a byproduct, necessitating careful purification to separate it from the major 2-hydrazinotropone product. Researchers should consider factors such as starting material availability, desired yield, and purification capabilities when selecting a synthetic strategy.
References
Unraveling the Selectivity of 2-Aminotropone Derivatives: A Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is intrinsically linked to their selectivity. While a compound may exhibit high affinity for its intended target, its interactions with other biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen side effects and toxicities. This guide provides a framework for understanding and evaluating the cross-reactivity of 2-aminotropone derivatives, a class of compounds with emerging biological significance. Although specific cross-reactivity panel data for 2-aminotropone derivatives is not extensively available in the public domain, this document outlines the key principles, experimental approaches, and potential cross-reactivity considerations based on the broader class of tropolone compounds.
Understanding the Biological Landscape of Tropolones
Tropolone and its derivatives, including 2-aminotropones, are recognized for a variety of biological activities. Their planar, seven-membered ring structure and ability to chelate metal ions are key features that drive their interactions with biological targets. Published research indicates that tropolone derivatives can exhibit activities such as:
-
Antitumor Properties: Studies have suggested that the antitumor effects of some tropolone derivatives may stem from their ability to inhibit metalloenzymes involved in cell proliferation, such as ribonucleotide reductase.[1]
-
Enzyme Inhibition: Certain tropolones have been shown to potently and selectively inhibit histone deacetylases (HDACs), suggesting a role in epigenetic regulation.[2]
This capacity for metal chelation is a critical consideration for potential cross-reactivity, as a wide array of enzymes and proteins in the human body are metalloproteins.
Potential for Cross-Reactivity with 2-Aminotropone Derivatives
The structural features of 2-aminotropone derivatives suggest several avenues for potential cross-reactivity:
-
Metalloenzymes: The inherent metal-chelating ability of the tropolone core could lead to interactions with a variety of metalloenzymes beyond the primary target. This could include matrix metalloproteinases (MMPs), zinc-dependent enzymes, and others.
-
Kinases: While not the most common scaffold for kinase inhibitors, the aromatic nature and potential for hydrogen bonding of 2-aminotropone derivatives could result in interactions with the ATP-binding pocket of various kinases.
-
G-Protein Coupled Receptors (GPCRs) and Ion Channels: Off-target interactions with GPCRs and ion channels are a common source of adverse drug effects. The physicochemical properties of specific 2-aminotropone derivatives will determine their likelihood of binding to these membrane-bound proteins.
A systematic evaluation of cross-reactivity is therefore essential to build a comprehensive safety and selectivity profile for any 2-aminotropone derivative under investigation.
Experimental Protocols for Assessing Cross-Reactivity
A tiered approach is often employed to characterize the selectivity of a compound. This typically involves an initial broad screen against a panel of targets, followed by more detailed mechanistic studies for any identified off-target interactions.
Tier 1: Broad Panel Screening
The objective of this initial phase is to identify potential off-target liabilities early in the drug discovery process.
1. Kinase Profiling:
-
Methodology: A common method is a competitive binding assay, such as the KINOMEscan™ platform, or an enzymatic assay that measures the phosphorylation of a substrate.
-
Protocol Outline:
-
The test compound (e.g., a 2-aminotropone derivative) is incubated at a fixed concentration (e.g., 1 or 10 µM) with a large panel of kinases (e.g., >400).
-
The percentage of inhibition for each kinase is determined relative to a control.
-
A "hit" is defined as inhibition exceeding a certain threshold (e.g., >50%).
-
2. GPCR and Ion Channel Screening:
-
Methodology: Radioligand binding assays are the gold standard for screening against a broad panel of GPCRs and ion channels.
-
Protocol Outline:
-
The test compound is incubated with cell membranes expressing the target receptor or ion channel in the presence of a specific radioligand.
-
The ability of the test compound to displace the radioligand is measured.
-
The percentage of inhibition of binding is calculated.
-
Tier 2: Dose-Response and Functional Assays
For any "hits" identified in Tier 1, subsequent assays are performed to determine the potency of the off-target interaction and its functional consequence.
1. IC50/EC50 Determination:
-
Methodology: Dose-response curves are generated to determine the concentration of the compound that produces 50% inhibition (IC50) or 50% of the maximal effect (EC50).
-
Protocol Outline:
-
A range of concentrations of the test compound is incubated with the target enzyme or cell system.
-
The biological response (e.g., enzyme activity, second messenger levels) is measured.
-
The data is fitted to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
-
2. Cellular Functional Assays:
-
Methodology: These assays assess the functional consequence of the off-target interaction in a cellular context. Examples include measuring changes in intracellular calcium, cAMP levels, or membrane potential.
-
Protocol Outline:
-
Cells expressing the off-target protein are treated with a range of concentrations of the test compound.
-
A specific cellular response is measured using a suitable detection method (e.g., fluorescence, luminescence).
-
The potency and efficacy of the compound at the off-target are determined.
-
Data Presentation: A Comparative Framework
To facilitate the comparison of cross-reactivity data, results should be summarized in a clear and structured format. The following table provides a template for presenting such data.
| Target Class | Specific Target | Assay Type | Test Compound IC50/Ki (µM) | Reference Compound 1 IC50/Ki (µM) | Reference Compound 2 IC50/Ki (µM) |
| Primary Target | e.g., Target X | Enzymatic | Value | Value | Value |
| Kinases | e.g., Kinase A | Binding | >10 | Value | Value |
| e.g., Kinase B | Enzymatic | 2.5 | Value | Value | |
| GPCRs | e.g., Receptor Y | Binding | >10 | Value | Value |
| e.g., Receptor Z | Functional | 8.1 | Value | Value | |
| Ion Channels | e.g., Channel M | Binding | >10 | Value | Value |
| Other Enzymes | e.g., Metalloenzyme P | Enzymatic | 5.7 | Value | Value |
Data in this table is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for representing complex biological processes and experimental designs.
Caption: General workflow for assessing compound cross-reactivity.
Caption: Hypothetical inhibition of a metalloenzyme by a 2-aminotropone derivative.
Conclusion
While the specific cross-reactivity profiles of 2-aminotropone derivatives are yet to be fully elucidated in publicly accessible literature, the principles and methodologies for such investigations are well-established. Based on the known biological activities of the broader tropolone class, a key area of investigation for off-target effects should include a diverse range of metalloenzymes. A thorough and systematic approach to cross-reactivity profiling is paramount for advancing our understanding of the selectivity of 2-aminotropone derivatives and for ensuring the development of safe and effective therapeutic agents. Further research is strongly encouraged to generate and disseminate these crucial datasets.
References
Comparative Efficacy of 2-Aminotropone-Based Compounds in Biological Assays: A Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of various 2-aminotropone-based compounds, with a focus on their cytotoxic activity against cancer cell lines. The data presented is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this chemical scaffold.
Efficacy in Cytotoxicity Assays
The cytotoxic effects of a series of 2-aminotropone derivatives have been evaluated against both human normal cells and various tumor cell lines. The primary measure of efficacy is the 50% cytotoxic concentration (CC50), which represents the concentration of a compound required to cause 50% cell death. A lower CC50 value indicates higher cytotoxic potency.
The tumor specificity (TS) index, calculated as the ratio of the CC50 for normal cells to that for tumor cells, is a critical parameter for evaluating the therapeutic potential of a compound. A higher TS value is desirable, as it indicates a greater selective effect on tumor cells over healthy cells.
Table 1: Comparative Cytotoxicity (CC50, µM) and Tumor Specificity of 2-Aminotropone Derivatives
| Compound | Normal Human Cells (HGF) | Human Oral Squamous Carcinoma (HSC-2) | Human Promyelocytic Leukemia (HL-60) | Tumor Specificity (TS) (HGF/HSC-2) | Reference |
| 2-Aminotropone | >1000 | >1000 | >1000 | - | [1] |
| 2-(2-Hydroxyanilino)tropone | 298 | 98 | 49 | 3.0 | [2] |
| 7-Bromo-2-(4-hydroxyanilino)tropone | 250 | 20 | 11 | 12.5 | [2] |
| 4-Isopropyl-2-(2-hydroxyanilino)tropone | 430 | 45 | 25 | 9.6 | [2] |
| 5-Aminotropolone | >2000 | 124 | 124 | >16.1 | [1] |
HGF: Human Gingival Fibroblasts HSC-2: Human Squamous Cell Carcinoma cell line HL-60: Human Promyelocytic Leukemia cell line TS: Tumor Specificity Index
Observations:
-
Unsubstituted 2-aminotropone shows negligible cytotoxicity and no tumor specificity[1].
-
Substitution on the amino group, particularly with hydroxylated aniline moieties, significantly enhances cytotoxicity[2].
-
The introduction of a bromine atom or an isopropyl group to the tropone ring further increases cytotoxic potency and tumor specificity[2].
-
7-Bromo-2-(4-hydroxyanilino)tropone exhibited the highest tumor specificity among the tested 2-aminotropone derivatives[2].
-
In contrast, 5-aminotropolone, an isomer of 2-aminotropone, displayed very high tumor specificity[1].
Mechanism of Action: Induction of Cell Death
Studies have investigated the mode of cell death induced by these compounds. The primary mechanisms explored are apoptosis and autophagy.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. It is often characterized by internucleosomal DNA fragmentation and the activation of caspases, a family of cysteine proteases.
-
7-Bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone were found to induce internucleosomal DNA fragmentation and activation of caspase-3, -8, and -9 in human promyelocytic leukemia HL-60 cells. However, this induction occurred at concentrations two to four times higher than their CC50 values[2].
-
In human oral squamous cell carcinoma HSC-2 cells, these compounds induced no discernible DNA fragmentation and activated caspases much more weakly, suggesting that they induce little or no apoptotic cell death in this cell line[2].
-
In contrast, 5-aminotropolone was shown to induce apoptotic cell death in HL-60 cells, evidenced by internucleosomal DNA fragmentation and caspase-3 activation[1].
Autophagy Induction:
Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can either promote cell survival or contribute to cell death.
-
7-Bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone did not induce the production of acidic organelles, a marker of autophagy, in HSC-2 cells[2].
The following diagram illustrates the general workflow for evaluating the cytotoxic activity and mechanism of cell death of the 2-aminotropone compounds.
The signaling pathway for apoptosis induction observed in HL-60 cells by the more active 2-aminotropone derivatives involves the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) pathways, converging on the executioner caspase-3.
Experimental Protocols
Cell Culture
Human oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4), human promyelocytic leukemia (HL-60), and human normal gingival fibroblasts (HGF) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin G, and 100 µg/mL streptomycin sulfate at 37°C in a humidified 5% CO2 atmosphere[2].
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the 2-aminotropone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method[2].
-
Cell Seeding: Near-confluent cells were trypsinized, and a cell suspension was prepared. Cells were seeded into 96-well microplates at a density of 3 x 10^4 cells/well.
-
Compound Addition: After 24 hours, various concentrations of the test compounds were added to the wells.
-
Incubation: The plates were incubated for another 24 hours at 37°C.
-
MTT Addition: The medium was replaced with fresh medium containing 0.2 mg/mL MTT.
-
Formazan Solubilization: After 4 hours of incubation, the medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) was determined from a dose-response curve.
Apoptosis Assays
-
Cell Lysis: HL-60 or HSC-2 cells (1 x 10^6) were lysed in a buffer containing 50 mM Tris-HCl (pH 7.8), 10 mM EDTA, and 0.5% (w/v) sodium N-lauroyl-sarcosinate.
-
RNase and Proteinase K Treatment: The lysate was incubated with 0.4 mg/mL RNase A and 0.8 mg/mL proteinase K for 2 hours at 50°C.
-
DNA Extraction: DNA was extracted with a phenol-chloroform-isoamyl alcohol mixture.
-
Agarose Gel Electrophoresis: The extracted DNA was applied to a 2% agarose gel, and electrophoresis was performed. DNA fragmentation was visualized by staining the gel with ethidium bromide[2].
Caspase-3, -8, and -9 activities were measured using colorimetric protease assay kits according to the manufacturer's instructions. The assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate by the respective caspase[2].
Autophagy Assay (Acidic Organelle Staining)
The formation of acidic organelles, a characteristic of autophagy, was monitored by staining cells with acridine orange[2].
-
Cell Treatment: HSC-2 cells were treated with the test compounds for 24 hours.
-
Acridine Orange Staining: Cells were stained with 1 µg/mL acridine orange for 15 minutes.
-
Fluorescence Microscopy: The stained cells were observed under a fluorescence microscope to detect the presence of acidic vesicular organelles (AVOs), which appear as red fluorescent cytoplasmic vesicles.
References
Safety Operating Guide
Prudent Disposal Procedures for 2-Amino-2,4,6-cycloheptatrien-1-one and Related Compounds
Disclaimer: Specific safety data sheets (SDS) for 2-Amino-2,4,6-cycloheptatrien-1-one were not available. The following procedures are based on data for structurally similar compounds, primarily 2-Hydroxy-4-amino-2,4,6-cycloheptatriene-1-one. Researchers should always consult their institution's environmental health and safety (EHS) office for specific guidance and adhere to all local, state, and federal regulations.
The proper disposal of this compound, a tropinone derivative, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound and its derivatives, intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat are required. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if exposure limits are exceeded.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
II. Spill and Leak Management
In the event of a spill or leak, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2][3]
-
Collection: Carefully collect the absorbed material and contaminated debris into a suitable, labeled, and sealed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
III. Disposal Procedure
The disposal of this compound and its waste must be managed as hazardous chemical waste.
-
Waste Segregation:
-
Do not mix with other waste streams unless specifically instructed to do so by your EHS office.
-
Collect waste in a designated, compatible, and clearly labeled container. The label should include the chemical name, concentration, and associated hazards.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Disposal Pathway:
-
Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
IV. Quantitative Data for Related Compounds
The following table summarizes key data for related compounds. This information is provided as a reference, and it is important to handle this compound with the assumption that it may have similar properties.
| Property | Cycloheptanone | Tropinone | 2-Hydroxy-4-amino-2,4,6-cycloheptatriene-1-one |
| CAS Number | 502-42-1[2] | 532-24-1[4] | 698-49-7[1] |
| Molecular Formula | C₇H₁₂O[2] | C₈H₁₃NO[4] | C₇H₇NO₂ |
| Appearance | Liquid[2] | Brown solid[4] | No data available |
| Boiling Point | No data available | Decomposes[4] | No data available |
| Melting Point | No data available | 42.5 °C[4] | No data available |
| Hazards | Flammable liquid and vapor[2] | Harmful if swallowed, Causes severe skin burns and eye damage[4] | No data available |
Experimental Protocols
Detailed experimental protocols involving the synthesis or use of this compound should include a dedicated section on waste disposal. This section should reiterate the procedures outlined above and be reviewed and approved by the principal investigator and the institutional EHS office before any work commences.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Amino-2,4,6-cycloheptatrien-1-one
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3), also known as 2-Aminotropone, was not available in the public domain at the time of this writing. The following guidance is based on best practices for handling similar chemical compounds and general laboratory safety protocols. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Ensure gloves are inspected for integrity before each use and disposed of after contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times in the laboratory. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for laboratory safety.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
-
Transport the container to the designated storage area in a secondary containment carrier.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area has appropriate fire suppression systems.
Handling and Use:
-
Before use, review all available safety information and have a clear experimental protocol.
-
Always handle the compound within a certified chemical fume hood.
-
Use dedicated spatulas and weighing boats for transferring the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect contaminated consumables (e.g., weighing boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for handling a solid chemical compound in a laboratory setting.
Caption: General laboratory workflow for handling solid chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
